Technical Documentation Center

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-
  • CAS: 863222-23-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows of 2-Chloro-5-phenyl-1H-benzimidazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently leverage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage the 2-chloro-5-phenyl-1H-benzimidazole (CAS: 863222-23-5) scaffold during hit-to-lead optimization campaigns[1]. This molecule represents a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological targets. Its strategic utility stems from the unique intersection of its physicochemical properties (driven by the 5-phenyl group) and its high synthetic tractability (driven by the electrophilic 2-chloro group).

This whitepaper provides an authoritative, in-depth analysis of the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical building block.

Structural and Electronic Causality

To effectively utilize 2-chloro-5-phenyl-1H-benzimidazole, one must understand the electronic push-and-pull within its fused bicyclic system. The molecule exists in a state of annular tautomerism , where the mobile proton on the imidazole nitrogen rapidly exchanges, creating an equilibrium between the 5-phenyl and 6-phenyl tautomers in solution.

The physicochemical behavior of this scaffold is dictated by two primary substituents:

  • The 2-Chloro Group (-I Effect): The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing (-I) effect. This pulls electron density away from the imidazole ring, significantly stabilizing the conjugate base (making the NH proton more acidic) and destabilizing the protonated form (making the imine nitrogen less basic)[2][3].

  • The 5-Phenyl Group (+M, -I Effects): The phenyl ring extends the π-conjugation of the benzimidazole core. While it has a mild inductive withdrawing effect, its primary contribution is a massive increase in lipophilicity and the introduction of a hydrophobic vector for π−π stacking interactions within target protein pockets.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters, combining experimental baselines of the parent 2-chlorobenzimidazole with predictive extrapolations for the 5-phenyl derivative.

PropertyValueCausality / Significance
Molecular Formula C₁₃H₉ClN₂Standard building block mass[1].
Molecular Weight 228.68 g/mol Optimal for fragment-based drug design (FBDD)[1].
LogP (Predicted) ~3.8The 5-phenyl group adds ~1.9 to the base LogP of 2-chlorobenzimidazole (~1.7), ensuring high membrane permeability[3].
pKa (Conjugate Acid) ~4.5The 2-chloro group lowers the basicity of the imine nitrogen compared to unsubstituted benzimidazole (pKa 5.41)[2].
pKa (NH Acidic) ~9.5 - 9.8The -I effect of the chlorine makes the NH more acidic than standard imidazoles, allowing deprotonation by milder bases[3].
Topological Polar Surface Area 28.6 ŲExcellent for blood-brain barrier (BBB) penetration.

Validated Synthetic Methodology

The synthesis of 2-chloro-5-phenyl-1H-benzimidazole is most reliably achieved through a robust two-step process: cyclization followed by chlorination[4]. The following protocol is a self-validating system; the visual and physical state changes at each step confirm the success of the transformation.

Step 1: Cyclization to 5-Phenyl-1,3-dihydro-benzimidazol-2-one
  • Rationale: Urea acts as a safe, cost-effective carbonyl source to bridge the ortho-diamine. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to drive the condensation.

  • Protocol:

    • Dissolve 4-phenylbenzene-1,2-diamine (1.0 eq) in anhydrous DMF.

    • Add Urea (2.0 eq) to the solution[5].

    • Heat the reaction mixture to 135–140 °C and maintain reflux for 12 hours. The evolution of ammonia gas indicates active cyclization.

    • Workup: Remove DMF via vacuum distillation. Wash the resulting solid with water, then dissolve it in a 10% aqueous NaOH solution. Filter any insoluble impurities.

    • Isolation: Neutralize the alkaline filtrate with 35% aqueous HCl. The intermediate, 5-phenyl-1,3-dihydro-benzimidazol-2-one, will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Chlorination via POCl₃
  • Rationale: Phosphorus oxychloride (POCl₃) converts the cyclic urea (benzimidazolone) into the highly reactive 2-chloro derivative. A catalytic amount of phenol acts as a nucleophilic catalyst to accelerate the chlorination[4].

  • Protocol:

    • Suspend the 5-phenyl-1,3-dihydro-benzimidazol-2-one (1.0 eq) in neat POCl₃ (2.0 - 3.0 eq).

    • Add a catalytic amount of phenol (0.1 eq).

    • Heat the mixture to 105–110 °C for 12 hours under an inert atmosphere.

    • Workup (Critical Safety Step): Cool the mixture in an ice bath. Carefully and slowly quench the excess POCl₃ by pouring the mixture over crushed ice.

    • Isolation: Neutralize the acidic aqueous mixture with 40% NaOH to a pH of ~10. The crude 2-chloro-5-phenyl-1H-benzimidazole will precipitate. Filter and recrystallize from methanol or ethanol to yield the pure product[4][6].

SynthesisWorkflow A 4-Phenylbenzene-1,2-diamine B Urea / DMF 135-140°C, 12h A->B C 5-Phenyl-1,3-dihydro-benzimidazol-2-one B->C D POCl3 / Phenol (cat.) 105-110°C, 12h C->D E 2-Chloro-5-phenyl-1H-benzimidazole (CAS: 863222-23-5) D->E

Synthetic workflow for 2-chloro-5-phenyl-1H-benzimidazole via cyclization and chlorination.

Applications in Drug Discovery: SNAr Derivatization

In medicinal chemistry, 2-chloro-5-phenyl-1H-benzimidazole is rarely the final drug candidate. Instead, it is a highly reactive intermediate. The C2 position is severely electron-deficient due to the combined pull of the two adjacent nitrogen atoms and the chlorine atom. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

By displacing the chlorine with various nucleophiles (amines, thiols, alkoxides), researchers can rapidly generate libraries of 2-substituted benzimidazoles. For example, reacting the core with primary amines in the presence of N,N-Diisopropylethylamine (DIPEA) at elevated temperatures yields 2-amino-benzimidazoles, a motif frequently found in kinase inhibitors and antihistamines.

SNArPathway Core 2-Chloro-5-phenyl-1H-benzimidazole (Electrophilic C2) Nuc1 Primary/Secondary Amines (SNAr) Core->Nuc1 DIPEA, Heat Nuc2 Thiols / Thiolates (SNAr) Core->Nuc2 Base, RT Nuc3 Alkoxides (SNAr) Core->Nuc3 NaH, THF Prod1 2-Amino-5-phenylbenzimidazoles (Kinase Inhibitors) Nuc1->Prod1 Prod2 2-Thio-5-phenylbenzimidazoles (Anti-infectives) Nuc2->Prod2 Prod3 2-Alkoxy-5-phenylbenzimidazoles (Receptor Modulators) Nuc3->Prod3

Nucleophilic Aromatic Substitution (SNAr) derivatization pathways at the C2 position.

References

  • EvitaChem.Buy 2-(Ethoxycarbonylamino)-5-nitrobenzonitrile (EVT-8870616) | 104615-89-6 (Related Products: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- CAS No.: 863222-23-5).
  • BenchChem.2-Chlorobenzimidazole chemical structure and properties.
  • ACS Publications.Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1).
  • BenchChem.A Comparative Analysis of 2-Chlorobenzimidazole Synthesis Methods.
  • Sphinx Knowledge House.Synthesis, Biological evaluation, insilico Metabolism and Toxicity prediction of some Novel Benzimidazole-2-thione derivatives.

Sources

Exploratory

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- exact mass and molecular weight

An in-depth technical analysis of 1H-Benzimidazole, 2-chloro-5-phenyl- (commonly referred to as 2-chloro-5-phenylbenzimidazole) requires a rigorous understanding of its physicochemical properties, mass spectrometry profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1H-Benzimidazole, 2-chloro-5-phenyl- (commonly referred to as 2-chloro-5-phenylbenzimidazole) requires a rigorous understanding of its physicochemical properties, mass spectrometry profile, and synthetic utility. As a Senior Application Scientist in early-stage drug discovery, establishing the precise molecular identity of such building blocks is the foundational step in any synthetic campaign.

This guide provides a comprehensive framework for the analytical validation and synthetic application of 2-chloro-5-phenylbenzimidazole, specifically highlighting its role as a critical intermediate in the development of neuropeptide Y (NPY) receptor antagonists[1].

Physicochemical Profiling & Structural Analysis

The structural core of 2-chloro-5-phenylbenzimidazole consists of a benzimidazole bicyclic system substituted with a chlorine atom at the C-2 position and a phenyl ring at the C-5 position. This specific substitution pattern dictates both its ionization behavior in mass spectrometry and its reactivity in organic synthesis.

To accurately identify this compound in complex mixtures or post-synthesis, researchers must rely on its exact mass rather than its nominal mass. The monoisotopic exact mass is calculated using the most abundant isotopes of its constituent elements ( 12C , 1H , 35Cl , 14N ).

Table 1: Quantitative Physicochemical Data

PropertyValueComputational / Experimental Basis
Chemical Formula C13​H9​ClN2​ Derived from 2-chloro-5-phenyl substitution on benzimidazole
Molecular Weight 228.68 g/mol Standard atomic weights (IUPAC)[2]
Monoisotopic Exact Mass 228.045426 DaCalculated for 12C , 1H , 35Cl , 14N isotopes[2]
[M+H]+ Precursor Ion 229.0532 DaESI+ mass spectrometry target
Topological Polar Surface Area 28.7 ŲCactvs 3.4.8.24 calculation[2]

Causality Insight: The presence of the 37Cl isotope (which has a natural abundance of ~24.24%) means that any mass spectrum of this compound will exhibit a distinct M+2 peak at approximately 230.0503 Da. This isotopic signature is a critical self-validating feature during analytical screening; if the 3:1 ratio between the M and M+2 peaks is absent, the identity of the compound must be rejected.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To verify the exact mass of 2-chloro-5-phenylbenzimidazole, a High-Resolution Mass Spectrometry (HRMS) workflow coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required.

Step-by-Step HRMS Protocol

This protocol is designed as a self-validating system. By incorporating an internal lock mass, the system continuously monitors and corrects mass drift, ensuring absolute confidence in the exact mass measurement.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: DMSO ensures complete dissolution of the hydrophobic phenylbenzimidazole core. The 0.1% Formic Acid acts as an ion-pairing agent and provides the necessary protons to facilitate efficient ionization of the basic benzimidazole nitrogen (N-3) during Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Mass Analysis & Self-Validation: Scan the mass range of m/z 100–500 using an Orbitrap or Q-TOF analyzer. Concurrently infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H]+ 556.2771).

    • Validation Check: The data processing software must confirm the presence of the [M+H]+ ion at m/z 229.0532. The run is only validated if the mass error relative to the theoretical exact mass (228.045426 Da + 1.007276 Da for the proton) is strictly < 5 ppm .

HRMS_Workflow S1 Sample Preparation (ACN/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 1 µL Injection S3 ESI+ Ionization (Protonation at N-3) S2->S3 Elution S4 HRMS Analysis (Orbitrap/Q-TOF) S3->S4 Ion Transfer S5 Data Processing (m/z 229.0532, <5 ppm error) S4->S5 Mass Calibration

Fig 1: HRMS analytical workflow for exact mass confirmation of 2-chloro-5-phenylbenzimidazole.

Synthetic Utility: Nucleophilic Aromatic Substitution (SNAr)

In medicinal chemistry, 2-chloro-5-phenylbenzimidazole is highly valued as an electrophilic building block. Patent literature demonstrates its use in synthesizing sulfonamide derivatives that act as potent NPY receptor antagonists, which are investigated for the treatment of obesity and cardiovascular disorders[1].

The chlorine atom at the C-2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine nitrogen.

Step-by-Step SNAr Protocol

This methodology outlines the displacement of the C-2 chlorine by a complex amine (e.g., 3-tert-butoxycarbonyl-cis-3,7-diazabicyclo[3.3.0]octane) to yield an NPY antagonist precursor[1].

  • Reagent Preparation: In a dry, inert reaction vessel, combine 34 mg of 2-chloro-5-phenylbenzimidazole with 62 mg of the target amine nucleophile.

  • Solvent and Base Addition: Dissolve the mixture in 0.2 mL of N-methylpyrrolidone (NMP). Add an excess of N,N-Diisopropylethylamine (DIPEA).

    • Causality: While the C-2 position is electronically activated, the fused aromatic system and the bulky nature of the bicyclic amine create significant steric hindrance. NMP is chosen as a highly polar, aprotic solvent that stabilizes the Meisenheimer complex intermediate. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophile and driving the reaction forward.

  • Thermal Activation: Seal the vessel and heat the mixture to 150°C with continuous magnetic stirring for 4 hours[1].

  • Reaction Validation & Purification: Cool the mixture to room temperature.

    • Validation Check: Remove a 1 µL aliquot, dilute in methanol, and run a rapid LC-MS analysis. The reaction is validated as complete when the precursor mass ( m/z 229.05) is fully depleted and replaced by the product mass.

    • Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica-gel column chromatography using an ethyl acetate gradient to isolate the pure substituted benzimidazole derivative[1].

G A 2-Chloro-5-phenylbenzimidazole (C13H9ClN2) B Nucleophilic Aromatic Substitution (SNAr) A->B Amine Nucleophile DIPEA, 150°C C NPY Receptor Antagonist (Sulfonamide Derivative) B->C Purification D NPY Receptor Binding (Central/Peripheral) C->D High Affinity E Inhibition of Sympathetic Hypertrophy & Obesity D->E Antagonism

Fig 2: Synthetic utility of 2-chloro-5-phenylbenzimidazole in NPY antagonist development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole" (Utilized for exact mass and molecular weight computational validation of the C13​H9​ClN2​ scaffold).[Link]

  • Banyu Pharmaceutical Co., Ltd. "Novel sulfone amide derivative." Australian Patent Office, AU2005214225B2, 2010.

Sources

Foundational

Comprehensive Characterization and Synthesis of 2-Chloro-5-phenyl-1H-benzimidazole: A Technical Guide

Abstract The compound 2-chloro-5-phenyl-1H-benzimidazole is a critical, highly functionalized intermediate frequently utilized in the development of TRPC5 inhibitors, antiplasmodium agents, and advanced materials. Accura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 2-chloro-5-phenyl-1H-benzimidazole is a critical, highly functionalized intermediate frequently utilized in the development of TRPC5 inhibitors, antiplasmodium agents, and advanced materials. Accurate structural verification of this scaffold is paramount for downstream derivatization. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, details the structural causality behind these spectral signatures, and outlines a self-validating experimental protocol for its synthesis and characterization.

Structural Dynamics & NMR Causality

The interpretation of the NMR spectra for 2-chloro-5-phenyl-1H-benzimidazole requires an understanding of three primary structural influences: the electron-withdrawing chlorine atom, the extended conjugation of the phenyl ring, and the dynamic annular tautomerism inherent to the benzimidazole core.

The Halogen and Conjugation Effects

The introduction of a chlorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect. This significantly deshields the C-2 carbon, pushing its resonance downfield to approximately 140.5 ppm in 13 C NMR (1)[1]. Concurrently, the phenyl group at C-5 breaks the symmetry of the foundational benzimidazole system. This structural asymmetry resolves the typically overlapping aromatic protons into distinct, identifiable signals (H-4, H-6, and H-7) based on their unique scalar couplings.

Annular Tautomerism

Like many 1H-benzimidazoles, this molecule undergoes rapid annular tautomerism—the continuous migration of the N-H proton between the N1 and N3 positions (2)[2]. In solution, this dynamic equilibrium means the compound exists as a rapid mixture of the 5-phenyl and 6-phenyl tautomers.

Causality in NMR: Because the rate of proton exchange is often comparable to the NMR timescale at room temperature, the signals for C-4/C-7 and C-5/C-6 (and their attached protons) can exhibit line broadening. Using DMSO- d6​ as a solvent not only ensures complete dissolution of the rigid, planar structure via disruption of π -stacking, but its strong hydrogen-bonding capacity also slows the proton exchange just enough to observe a distinct, albeit broad, N-H singlet around 13.20 ppm.

Tautomerism_Logic T1 5-Phenyl Tautomer (Proton at N1) T2 6-Phenyl Tautomer (Proton at N3) T1->T2 Annular Tautomerism NMR Dynamic Equilibrium (Averaged NMR Signals) T1->NMR T2->NMR

Annular tautomerism in 1H-benzimidazoles leading to time-averaged NMR signals.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts derived from empirical data of the 2-chlorobenzimidazole core and biphenyl systems.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Structural Assignment Notes
N-H 13.20br s-1HBroadened due to rapid prototropic exchange
H-4 7.80d~1.51HDeshielded by adjacent C5-phenyl ring; meta-coupled
H-2', H-6' 7.70m-2HPhenyl ortho protons
H-7 7.60d~8.51HBenzimidazole core; ortho-coupled to H-6
H-6 7.55dd~8.5, 1.51HBenzimidazole core; ortho and meta-coupled
H-3', H-5' 7.45m-2HPhenyl meta protons
H-4' 7.35m-1HPhenyl para proton
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeStructural Assignment Notes
C-3a, C-7a 142.0, 138.0CqBridgehead carbons (often broadened by tautomerism)
C-2 140.5CqDirectly bonded to electronegative Cl
C-1' 140.0CqPhenyl ipso carbon
C-5 135.0CqBenzimidazole C-Ph
C-3', C-5' 128.8CHPhenyl meta carbons
C-4' 127.5CHPhenyl para carbon
C-2', C-6' 127.0CHPhenyl ortho carbons
C-6 121.5CHBenzimidazole core
C-7 115.0CHBenzimidazole core
C-4 113.5CHBenzimidazole core

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 2-chloro-5-phenyl-1H-benzimidazole must follow a self-validating workflow. The standard approach utilizes 1,1'-carbonyldiimidazole (CDI) for cyclization, followed by chlorination using phosphorus oxychloride (POCl 3​ ) (3)[3].

Step-by-Step Synthesis Workflow

Phase 1: Cyclization to 5-Phenylbenzimidazol-2-one

  • Initiation: Dissolve 4-phenylbenzene-1,2-diamine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Slowly add 1,1'-carbonyldiimidazole (CDI, 1.5 equiv).

    • Causality & Validation: CDI is chosen as a safe, highly reactive phosgene equivalent. The immediate evolution of CO 2​ gas serves as a visual, self-validating indicator that the urea-bridge formation is actively occurring.

  • Completion: Stir at 22 °C for 12 hours. Concentrate the solvent in vacuo, triturate with water, and filter to isolate the solid 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one.

Phase 2: Chlorination

  • Activation: Suspend the intermediate in neat POCl 3​ (10 equiv).

  • Reflux: Heat the mixture to reflux (105 °C) for 3-4 hours.

    • Causality & Validation: POCl 3​ acts as both solvent and chlorinating agent, converting the tautomeric hydroxyl group into a phosphorodichloridate leaving group. The self-validating physical change here is the transition from a cloudy suspension to a clear, homogenous solution as the highly crystalline benzimidazol-2-one converts into the more soluble 2-chloro derivative.

  • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl 3​ . Neutralize with saturated aqueous NaHCO 3​ to precipitate the crude product.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-chloro-5-phenyl-1H-benzimidazole.

Synthesis_Workflow Step1 Starting Material: 4-Phenylbenzene-1,2-diamine Step2 Cyclization (CDI, THF): Forms 5-Phenylbenzimidazol-2-one Step1->Step2 Step3 Chlorination (POCl3, Reflux): Yields 2-Chloro-5-phenyl-1H-benzimidazole Step2->Step3 Step4 Purification: Silica Gel Chromatography Step3->Step4 Step5 NMR Characterization (DMSO-d6, 400 MHz) Step4->Step5

Synthetic workflow and characterization of 2-chloro-5-phenyl-1H-benzimidazole.

NMR Sample Preparation Protocol
  • Drying: Ensure the purified compound is dried under high vacuum for at least 12 hours to remove residual moisture, which would otherwise obscure the 3.3 ppm region in DMSO- d6​ .

  • Dissolution: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS is strictly required as an internal standard. Because the chemical shift of the residual DMSO pentet (2.50 ppm) can drift slightly based on concentration and trace water content, locking the spectrum to the TMS singlet at exactly 0.00 ppm provides a self-validating baseline for accurate peak assignment.

  • Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and 13 C spectra at 100 MHz (1024 scans, broad-band decoupling).

References

  • PubChem. "2-Chlorobenzimidazole | C7H5ClN2 | CID 78572". National Center for Biotechnology Information.
  • University of Pretoria. "Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity".
  • Benchchem. "7-(Methylthio)-1H-benzo[d]imidazole". Tautomerism in Benzimidazoles.

Sources

Exploratory

Crystallographic Characterization and Structural Analysis of 2-Chloro-5-Phenyl Benzimidazole Derivatives: A Technical Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary The benzimidazole nucleus is a privileged scaffold in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, mimicking the purine nucleus found in nucleotides and interacting extensively with biopolymers[1]. Functionalizing this core—specifically via halogenation at the C2 position and arylation at the C5 position—yields 2-chloro-5-phenyl benzimidazole, a highly versatile intermediate. The 2-chloro group serves as a reactive site for nucleophilic aromatic substitution (crucial for synthesizing antimalarial and anti-HIV agents)[2][3], while the 5-phenyl group extends π -conjugation, enhancing hydrophobic interactions with target enzymes such as Phosphodiesterase 10A (PDE10A)[4].

This whitepaper provides a comprehensive, self-validating framework for the crystallographic elucidation of 2-chloro-5-phenyl benzimidazole derivatives. As a Senior Application Scientist, I will guide you through the causality of crystal growth, Single-Crystal X-ray Diffraction (SCXRD) methodologies, and the computational validation required to translate raw diffraction data into actionable pharmacophore models.

Experimental Workflow: From Synthesis to Structure

The determination of a high-resolution crystal structure is not merely a data collection exercise; it is a sequential validation system. Each step, from nucleation to anisotropic refinement, must be optimized to prevent twinning or solvent inclusion, which can severely degrade the final electron density map.

G N1 Compound Synthesis & Purification N2 Slow Evaporation Crystal Growth N1->N2 N3 SCXRD Data Collection (Mo Kα / Cu Kα) N2->N3 N4 Structure Solution (SHELXT / Direct Methods) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5 N6 DFT Validation (B3LYP/6-311G**) N5->N6

Fig 1. Workflow for the crystallographic elucidation of benzimidazole derivatives.

Protocol 1: Crystal Growth via Slow Evaporation Solution Technique (SEST)

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation rate is mandatory. Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD[5].

  • Solvent Selection: Dissolve 50 mg of the purified 2-chloro-5-phenyl benzimidazole derivative in a binary solvent system (e.g., Methanol:Dichloromethane, 1:1 v/v). The polar protic solvent ensures solubility, while the volatile halogenated solvent drives slow supersaturation[6][7].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulate matter.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 microscopic holes using a fine needle.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (typically 20–25 °C).

  • Harvesting: After 7–14 days, harvest the resulting colorless, block-like crystals. Suspend them immediately in Paratone-N oil to prevent solvent loss and lattice degradation prior to mounting.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal with dimensions approximating 0.5 × 0.2 × 0.1 mm³ and mount it on a MiTeGen loop using the Paratone-N oil[8].

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100 K or 296 K using a nitrogen cold stream to minimize thermal motion (Debye-Waller factors)[7][8].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT or SIR2011) to locate the heavy atoms (Cl, N, C)[9].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment: Place hydrogen atoms in calculated, idealized positions ( C−H=0.93 Å for sp2 carbons) and refine them using a riding model with Uiso​(H)=1.2Ueq​(C) [9].

Structural Analysis & Molecular Geometry

Crystallographic Parameters

Substituted benzimidazoles, including 2-chloro and 5-phenyl derivatives, predominantly crystallize in centrosymmetric space groups within the monoclinic or triclinic systems (frequently P21​/c , P21​/n , or P1ˉ )[8][10][11]. The table below summarizes the typical quantitative crystallographic metrics expected for this class of compounds.

ParameterTypical Value Range for Benzimidazole Derivatives
Crystal System Monoclinic / Triclinic
Space Group P21​/c , P21​/n , C2/c , or P1ˉ [8][9][11]
Unit Cell Dimensions a≈8−12 Å, b≈10−29 Å, c≈7−17 Å[9][10]
Volume ( V ) 1200−2800 ų (depending on substituents)[9][10]
Z (Molecules/Unit Cell) 4 or 8[7][9]
Dihedral Angle (Core to 5-Phenyl) 45° – 77° (Sterically driven)[7]
Conformational Dynamics: The Dihedral Angle

The structural integrity of 2-chloro-5-phenyl benzimidazole is defined by the planarity of the fused bicyclic core. The maximum deviation from planarity for the benzimidazole unit is typically less than 0.015 Å[9]. However, the 5-phenyl ring is not coplanar with the benzimidazole core. Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the C4/C6 protons of the benzimidazole moiety, the phenyl ring twists out of plane, subtending a dihedral angle typically between 45° and 77°[7]. This twist is critical for drug design, as it dictates the 3D spatial volume the molecule occupies within enzymatic binding pockets (e.g., PDE10A)[4].

Supramolecular Assembly and Intermolecular Forces

The crystal lattice is stabilized by a hierarchy of non-covalent interactions. Understanding these forces is essential for predicting the compound's solubility and bioavailability.

  • Primary Interactions (Hydrogen Bonding): The imidazole ring acts as both a hydrogen bond donor ( N−H ) and acceptor ( N ). This facilitates robust intermolecular N−H⋯N or N−H⋯O (if hydrated/solvated) hydrogen-bonded chains[7][12].

  • Secondary Interactions ( π−π Stacking): The highly aromatic nature of the benzimidazole core promotes face-to-face or edge-to-face π−π stacking interactions between adjacent molecules, contributing heavily to crystal cohesion[7][9].

  • Tertiary Interactions (Halogen Bonding): The highly electronegative 2-chloro substituent participates in weak C−H⋯Cl interactions, which act as directional anchors locking the 3D lattice in place[8].

Interactions Core 2-Chloro-5-Phenyl Benzimidazole HB Hydrogen Bonding (N-H···N / N-H···O) Core->HB Primary (Strong) Pi π-π Stacking (Core···Core) Core->Pi Secondary (Medium) Hal Halogen Bonding (C-H···Cl) Core->Hal Tertiary (Weak)

Fig 2. Hierarchy of non-covalent interactions stabilizing the benzimidazole crystal lattice.

Computational Synergy: DFT Validation

Experimental SCXRD provides the solid-state geometry, which is heavily influenced by crystal packing forces. To validate these findings and understand the molecule's intrinsic electronic properties, Density Functional Theory (DFT) calculations are employed[6][10][13].

Methodology: The geometry of the molecule is optimized in the gas phase using the B3LYP functional with a 6-311++G(d,p) basis set[2][6]. Causality: By comparing the DFT-optimized gas-phase bond lengths and angles with the XRD-derived solid-state parameters, scientists can quantify the strain exerted by the crystal lattice[13]. Furthermore, DFT provides the HOMO-LUMO energy gap, which correlates directly with the chemical reactivity of the 2-chloro position, explaining its high susceptibility to nucleophilic attack during the synthesis of advanced pharmaceutical derivatives[10].

Applications in Drug Discovery

The crystallographic insights gained from 2-chloro-5-phenyl benzimidazole are directly translatable to rational drug design:

  • PDE10A Inhibitors: The 5-phenyl substitution and its specific dihedral angle allow the molecule to perfectly occupy the hydrophobic selectivity pocket of Phosphodiesterase 10A, making it a potent scaffold for neurological therapeutics[4].

  • Antiviral & Antimalarial Agents: The 2-chloro group is routinely displaced via nucleophilic aromatic substitution to attach bulky side chains (e.g., phenolic Mannich bases or alkyl ethanols), yielding compounds with sub-micromolar potency against Plasmodium falciparum and HIV-1[2][3].

Sources

Foundational

Electronic Properties and Computational Profiling of 2-Chloro-5-phenyl-1H-benzimidazole: A Technical Guide for Drug Development

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antivirals, kinase inhibitors, and neuropeptide Y (NPY) receptor antagonists[1]. Amo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antivirals, kinase inhibitors, and neuropeptide Y (NPY) receptor antagonists[1]. Among its functionalized derivatives, 2-chloro-5-phenyl-1H-benzimidazole (CAS No. 863222-23-5)[2] stands out as a critical building block. The precise electronic tuning provided by the electron-withdrawing 2-chloro group and the conjugative 5-phenyl extension makes this molecule highly valuable for both target binding (via π−π stacking) and downstream synthetic reactivity (via nucleophilic aromatic substitution)[3][4].

This whitepaper provides an in-depth analysis of the electronic properties of 2-chloro-5-phenyl-1H-benzimidazole. As a Senior Application Scientist, I have structured this guide to bridge Density Functional Theory (DFT) predictions with rigorous, self-validating empirical workflows, ensuring that researchers can confidently leverage this molecule in drug design and materials science.

Structural & Electronic Architecture

The electronic behavior of 2-chloro-5-phenyl-1H-benzimidazole is dictated by the interplay of three structural domains:

  • The 1H-Benzimidazole Core: A highly stable, electron-rich bicyclic system. Unsubstituted benzimidazole typically exhibits a wide Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of approximately 5.56 eV[5]. It acts as both a hydrogen bond donor (N-H) and acceptor (C=N)[6].

  • The 2-Chloro Substituent: Halogenation at the C2 position introduces a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+M). This significantly lowers the absolute energies of both the HOMO and LUMO[3]. Crucially, it increases the electrophilicity of the C2 carbon, priming it for nucleophilic attack by amines or alkoxides during drug synthesis[4].

  • The 5-Phenyl Substituent: The addition of a phenyl ring at the C5 position extends the π -conjugation of the system. This extended conjugation destabilizes the HOMO and stabilizes the LUMO, effectively narrowing the band gap compared to the parent heterocycle[5][7]. It also enhances the molecule's lipophilicity and its capacity for π−π stacking within hydrophobic protein pockets.

G Core 1H-Benzimidazole Core (Electron Rich Base) Sub1 2-Chloro Substitution (-I Effect, +M Effect) Core->Sub1 Sub2 5-Phenyl Substitution (Extended pi-Conjugation) Core->Sub2 Result1 Lowered HOMO/LUMO Increased C2 Electrophilicity Sub1->Result1 Result2 Narrowed Band Gap Enhanced pi-pi Stacking Sub2->Result2 Final Targeted Pharmacophore (Receptor Binding & Synthesis) Result1->Final Result2->Final

Logical flow of substituent effects on the electronic properties of the benzimidazole core.

Quantum Chemical Descriptors (DFT Profiling)

To accurately model the electronic properties of 2-chloro-5-phenyl-1H-benzimidazole, the choice of computational functional is paramount. While B3LYP/6-311G(d,p) is a standard workhorse for benzimidazole derivatives[7], it often fails to account for long-range electron correlation. Therefore, the ω B97X-D functional is highly recommended. The empirical dispersion corrections in ω B97X-D accurately capture the intramolecular interactions and the extended electron density of the 5-phenyl group, yielding superior agreement with experimental optical gaps[8].

Quantitative Electronic Properties

Based on Koopmans' theorem and DFT calculations of analogous substituted benzimidazoles[5][7][8], the anticipated electronic parameters for 2-chloro-5-phenyl-1H-benzimidazole are summarized below.

Electronic DescriptorPredicted Value (Approx.)Mechanistic Implication
HOMO Energy ( EHOMO​ ) -6.15 eVIndicates moderate electron-donating ability; localized primarily on the benzimidazole core.
LUMO Energy ( ELUMO​ ) -1.85 eVLowered by the 2-Cl group; indicates high electron-accepting ability at the C2 position.
Energy Gap ( ΔE ) 4.30 eVNarrowed gap (vs. 5.56 eV for parent)[5] due to 5-phenyl conjugation; predicts UV absorption shift.
Dipole Moment ( μ ) ~4.2 DebyeHigh polarity driven by the asymmetric 2-Cl and 5-phenyl distribution; affects solubility and binding.
Chemical Hardness ( η ) 2.15 eV η=(ELUMO​−EHOMO​)/2 . Lower hardness implies higher chemical reactivity[7].
Electrophilicity Index ( ω ) 3.72 eV ω=μ2/2η . High value confirms the C2 position is highly susceptible to nucleophiles.

Experimental Validation Workflows

Theoretical DFT data must be grounded in empirical reality. The following self-validating protocols describe how to extract the optical and electrochemical gaps of 2-chloro-5-phenyl-1H-benzimidazole.

Protocol 1: UV-Vis Spectroscopy for Optical Gap Determination

This protocol utilizes solvatochromism to validate the calculated dipole moment and determines the optical band gap via a Tauc plot.

Causality Note: We use two solvents of differing polarities (ethanol and cyclohexane)[6]. If the molecule possesses a large dipole moment in the excited state, a noticeable bathochromic (red) shift will occur in the polar solvent, validating the DFT dipole predictions.

  • Preparation: Prepare a 1×10−5 M stock solution of 2-chloro-5-phenyl-1H-benzimidazole in absolute ethanol (UV-IR grade) and a separate solution in cyclohexane (HPLC grade)[6].

  • Baseline Correction: Record a baseline using pure solvent in matched quartz cuvettes (1 cm path length) from 200 nm to 600 nm.

  • Measurement: Scan the sample solutions. Identify the λmax​ (typically around 275-290 nm for extended benzimidazoles)[8].

  • Tauc Plot Conversion: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ).

  • Validation: Extrapolate the linear region of the Tauc plot to the x-axis ( α=0 ). The intercept yields the empirical optical band gap ( Egopt​ ), which should closely mirror the DFT-calculated ΔE .

Protocol 2: Cyclic Voltammetry (CV) for Electrochemical HOMO/LUMO

Cyclic voltammetry provides a direct measurement of the ionization potential (HOMO) and electron affinity (LUMO).

Causality Note: A self-validating CV system must include an internal standard. We use Ferrocene/Ferrocenium ( Fc/Fc+ ) because its redox potential is highly stable and solvent-independent, allowing us to accurately align our measured potentials to the absolute vacuum scale (where Fc/Fc+ is taken as -4.80 eV).

  • Cell Assembly: Set up a three-electrode cell: a glassy carbon working electrode (polished with alumina slurry), a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Purge with high-purity Argon for 15 minutes to remove dissolved oxygen (which would obscure the LUMO reduction peak).

  • Analyte Addition: Add 2-chloro-5-phenyl-1H-benzimidazole to a concentration of 1 mM.

  • Scanning: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Standardization: Add 1 mM of Ferrocene to the cell and run a final scan to determine E1/2Fc/Fc+​ .

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc/Fc+​+4.80] eV

    • ELUMO​=−[Eredonset​−E1/2Fc/Fc+​+4.80] eV

G Start Compound: 2-Chloro-5-phenyl-1H-benzimidazole DFT DFT Calculations (wB97X-D / 6-311G**) Start->DFT UV UV-Vis Spectroscopy (Optical Gap via Tauc Plot) Start->UV CV Cyclic Voltammetry (Electrochemical Gap via Fc/Fc+) Start->CV Compare Data Correlation & Koopmans' Theorem Validation DFT->Compare UV->Compare CV->Compare End Validated Electronic Profile for Drug Design Compare->End

Integrated computational and experimental workflow for electronic property validation.

Reactivity & Pharmacophore Mapping

Understanding the electronic properties of 2-chloro-5-phenyl-1H-benzimidazole directly informs its utility in synthesis and biology.

  • Molecular Electrostatic Potential (MEP): DFT-generated MEP maps of this compound will show a dense region of negative potential (red) localized over the unsubstituted imidazole nitrogen and the chlorine atom, while a positive potential (blue) is localized over the N-H proton[5]. This creates a strong directional dipole that dictates how the molecule aligns within the binding pocket of targets like the NPY receptor[1].

  • Synthetic Utility: The LUMO is heavily localized over the C2-Cl bond. Because the LUMO energy is lowered by both the chlorine atom and the extended conjugation of the 5-phenyl ring, the activation energy for nucleophilic aromatic substitution ( SN​Ar ) is significantly reduced. This explains why 2-chlorobenzimidazoles react efficiently with amines (e.g., n-hexylamine) under basic conditions to yield highly fluorescent, biologically active 2-aminobenzimidazole derivatives[4].

References

  • Buy 2-(Ethoxycarbonylamino)-5-nitrobenzonitrile (EVT-8870616)
  • Buy 4-[2-(Aminooxy)ethyl]morpholine dihydrochloride (EVT-8870608)
  • (12) STANDARD PATENT (11) Application No.
  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted...
  • QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES DergiPark URL
  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations PMC URL
  • Synthesis, X-ray Structure, and Properties of 2-(1'-Pyridin-2'-one)
  • 2-Chlorobenzimidazole chemical structure and properties Benchchem URL
  • Bridging Chlorine Atoms Enable the Construction of a Novel Benzimidazole-Derived Fluorescent Molecule Thieme URL

Sources

Exploratory

Tautomeric Dynamics of 2-Chloro-5-phenyl-1H-benzimidazole in Solution: A Comprehensive Analytical and Mechanistic Guide

Executive Summary Benzimidazole derivatives represent a privileged structural motif in medicinal chemistry, heavily utilized in the development of kinase inhibitors, antivirals, and proton pump inhibitors. The pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives represent a privileged structural motif in medicinal chemistry, heavily utilized in the development of kinase inhibitors, antivirals, and proton pump inhibitors. The pharmacological efficacy of these molecules is inextricably linked to annular tautomerism —the rapid 1,3-migration of a proton between the endocyclic nitrogen atoms (N1 and N3) .

For asymmetric derivatives like 2-chloro-5-phenyl-1H-benzimidazole , this prototropic shift generates two distinct species: the 5-phenyl and 6-phenyl tautomers. Because target proteins typically bind a specific tautomeric conformation, quantifying this equilibrium in various solvated states is critical for rational drug design. This whitepaper provides an in-depth mechanistic framework and self-validating analytical protocols to characterize the tautomeric behavior of this complex scaffold.

Mechanistic Framework: Causality of Asymmetric Tautomerism

The tautomeric equilibrium ( KT​ ) and the rate of proton exchange ( kex​ ) in 2-chloro-5-phenyl-1H-benzimidazole are governed by a delicate interplay of intramolecular electronic effects and intermolecular solvent interactions.

Substituent Causality
  • The 2-Chloro Effect: The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the imidazole ring, significantly increasing the acidity of the N-H proton. Consequently, the activation barrier ( ΔG‡ ) for intermolecular proton transfer is lowered compared to the parent unsubstituted benzimidazole, facilitating a faster exchange rate.

  • The 5-Phenyl Effect: The phenyl ring at the C5 position breaks the C2v​ symmetry of the core scaffold. Unlike unsubstituted benzimidazole where tautomers are degenerate, the 5-phenyl and 6-phenyl forms possess distinct ground-state free energies. The extended conjugation and steric bulk of the phenyl group differentially stabilize the tautomers depending on the solvent's dielectric constant and polarizability.

Solvent-Mediated Exchange Pathways

Tautomerism in benzimidazoles is rarely an intramolecular process; the distance between N1 and N3 is too large for a direct 1,3-hydride shift. Instead, the mechanism is heavily dictated by the solvent :

  • Apolar Solvents (e.g., CDCl 3​ ): The molecules self-associate into hydrogen-bonded dimers or trimers. Proton exchange occurs via a concerted, double-proton transfer mechanism within these supramolecular complexes.

  • Polar, Hydrogen-Bonding Solvents (e.g., DMSO-d 6​ ): Strong hydrogen-bond acceptors like DMSO competitively bind to the N-H proton, disrupting self-association. This solvent-solute interaction effectively "blocks" or slows down the rapid degenerate exchange, allowing the isolation of discrete signals for each tautomer on the NMR timescale.

Tautomerism A 5-Phenyl Tautomer (N1-H) TS Solvent-Bridged Transition State A->TS Polar Solvents Dimer H-Bonded Dimer (Apolar Solvents) A->Dimer Apolar Solvents B 6-Phenyl Tautomer (N3-H) TS->B Proton Transfer Dimer->B Concerted Shift

Annular tautomerism pathways modulated by solvent polarity and hydrogen bonding.

Quantitative Data & Thermodynamic Parameters

To establish a predictive model for formulation and binding assays, we must quantify the thermodynamics of the exchange. The activation energy for benzimidazole tautomerization typically ranges from 45 to 70 kJ/mol, heavily dependent on the solvation state .

Table 1: Representative Kinetic and Thermodynamic Parameters for Prototropic Exchange

Solvent EnvironmentDielectric Constant ( ϵ )Exchange Regime (at 298 K)Est. ΔG‡ (kJ/mol)Dominant Solvated Species
Chloroform-d (CDCl 3​ ) 4.81Fast (Averaged NMR Signals)~45.0 - 50.0H-Bonded Dimers / Catemers
Methanol-d 4​ (CD 3​ OD) 32.7Intermediate (Broadened Signals)~55.0 - 60.0Solvated Monomers (H-Donor/Acceptor)
Dimethyl Sulfoxide-d 6​ 46.7Slow (Distinct NMR Signals)~65.0 - 70.0DMSO-H-Bonded Complex

Experimental Workflows: Self-Validating Protocols

To rigorously characterize the tautomeric ratio ( KT​ ) of 2-chloro-5-phenyl-1H-benzimidazole, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard.

Causality & Self-Validation: At ambient temperature, the proton exchange rate ( kex​ ) is often comparable to the NMR timescale ( Δν ), resulting in signal coalescence. By lowering the temperature, we decrease kex​ until the slow-exchange regime is reached ( kex​≪Δν ). This protocol is self-validating: the linearity of the resulting Eyring plot internally confirms the thermodynamic consistency of the extracted rate constants. A non-linear plot immediately flags a temperature-dependent shift in the exchange mechanism (e.g., from dimer-mediated to solvent-mediated).

Protocol: VT-NMR Determination of Tautomeric Equilibrium

Step 1: Sample Preparation & Solvent Selection

  • Prepare a 0.05 M solution of 2-chloro-5-phenyl-1H-benzimidazole in anhydrous DMF-d 7​ .

    • Rationale: DMF-d 7​ possesses a very low freezing point (-61 °C), permitting deep cryogenic analysis, while providing sufficient hydrogen-bond accepting capability to break dimers without completely arresting exchange at room temperature.

  • Add a trace amount of anhydrous tetramethylsilane (TMS) as an internal standard. Seal the NMR tube under an inert argon atmosphere to prevent moisture ingress, which can catalyze proton exchange.

Step 2: Baseline Acquisition & Probe Tuning

  • Insert the sample into a high-field NMR spectrometer (≥ 500 MHz).

  • Acquire standard 1 H and 13 C spectra at 298 K. Observe the C4/C7 and C5/C6 aromatic carbon signals. If they appear as broad singlets, the system is in the intermediate exchange regime.

Step 3: Variable-Temperature Acquisition

  • Cool the NMR probe in 10 K decrements from 298 K down to 213 K.

  • Critical Step: Allow exactly 15 minutes of thermal equilibration at each step. Failing to do so creates temperature gradients within the sample tube, artificially broadening the lines and ruining the kinetic extraction.

  • Acquire 1 H spectra at each temperature. Identify the coalescence temperature ( Tc​ ) where the broad singlet splits into two distinct sets of multiplets representing the 5-phenyl and 6-phenyl tautomers.

Step 4: Line Shape Analysis and Thermodynamic Extraction

  • Extract the exchange rate kex​ at each temperature using dynamic NMR (DNMR) line-shape fitting software (e.g., TopSpin DNMR or SpinWorks).

  • Construct an Eyring plot by graphing ln(kex​/T) versus 1/T .

  • Calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation from the slope and intercept, respectively. Integrate the distinct signals at the lowest temperature to calculate the exact equilibrium constant KT​ .

VTNMR Prep Sample Prep (0.05M in DMF-d7) Acq VT-NMR Acquisition (298K to 213K) Prep->Acq LineShape DNMR Line Shape Analysis (k_ex) Acq->LineShape Thermo Eyring Plot (ΔH‡, ΔS‡, ΔG‡) LineShape->Thermo

Step-by-step Variable-Temperature NMR workflow for thermodynamic extraction.

Spectroscopic Signatures

In the slow-exchange regime, the 13 C NMR spectrum will reveal distinct signals for the tautomers. The chemical shift of the carbon atoms in the benzene ring is highly sensitive to the position of the N-H proton. The carbon adjacent to the pyrrole-like nitrogen (N-H) typically resonates upfield compared to the carbon adjacent to the pyridine-like nitrogen (=N-) .

By integrating the distinct C4/C7 cross-peaks in a 1 H- 13 C HSQC experiment at 213 K, the precise ratio of the 5-phenyl to 6-phenyl tautomer can be mapped. This ratio is the definitive metric required by computational chemists to parameterize docking simulations for target proteins.

References

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: Molecules (via PMC) URL:[Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles Source: Journal of the Brazilian Chemical Society (via SciSpace) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 2-Chloro-5-phenyl-1H-benzimidazole

Target Molecule: 1H-Benzimidazole, 2-chloro-5-phenyl- (CAS No.: 863222-23-5) [1] Application: Core building block for cross-coupling and SNAr functionalization in small-molecule drug discovery. Introduction & Strategic O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1H-Benzimidazole, 2-chloro-5-phenyl- (CAS No.: 863222-23-5) [1] Application: Core building block for cross-coupling and SNAr functionalization in small-molecule drug discovery.

Introduction & Strategic Overview

The 2-chlorobenzimidazole scaffold is a privileged pharmacophore and a highly versatile electrophilic intermediate in medicinal chemistry. The presence of the C2-chlorine allows for rapid diversification via nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The synthesis of 2-chloro-5-phenyl-1H-benzimidazole from its corresponding diamine requires a highly controlled, two-step sequence. To ensure maximum yield and purity while maintaining operational safety, this protocol avoids highly toxic gaseous reagents like phosgene, opting instead for a urea-mediated thermal cyclization followed by a phenol-catalyzed deoxychlorination using phosphorus oxychloride (POCl₃) [2].

Mechanistic Pathway & Workflow

SynthesisRoute SM 4-phenyl-1,2-phenylenediamine (Starting Material) Int 5-phenyl-1,3-dihydro- 2H-benzimidazol-2-one (Intermediate) SM->Int Urea, DMF 150°C, 12h Prod 2-chloro-5-phenyl- 1H-benzimidazole (Final Product) Int->Prod POCl3, Phenol (cat.) 110°C, 12h

Caption: Two-step synthetic workflow for 2-chloro-5-phenyl-1H-benzimidazole.

Causality in Experimental Design
  • Urea over Phosgene/CDI: While phosgene or 1,1'-Carbonyldiimidazole (CDI) can achieve rapid cyclization, urea is selected for its superior safety profile and cost-effectiveness at scale. At elevated temperatures (>135 °C), urea decomposes into isocyanic acid (HNCO) and ammonia. The isocyanic acid acts as the active electrophile, reacting with the diamine to form the cyclic benzimidazolin-2-one [3].

  • Phenol Catalysis in Chlorination: POCl₃ alone often results in sluggish conversion of the highly stable benzimidazolin-2-one. The addition of a catalytic amount of phenol generates phenyl dichlorophosphate in situ. This intermediate is a significantly more reactive electrophile than POCl₃, accelerating the formation of the phosphorodichloridate leaving group and driving the reaction to completion [2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the two-step synthesis.

StepTransformationReagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield
1 Cyclization4-phenyl-1,2-phenylenediamine (1.0 eq)Urea (2.0 eq)DMF150 °C1285 - 92%
2 Chlorination5-phenyl-benzimidazolin-2-one (1.0 eq)POCl₃ (8.0 eq)Phenol (0.1 eq)Neat (POCl₃)105 - 110 °C1275 - 85%

Detailed Experimental Protocols

Caution: POCl₃ is highly corrosive and reacts violently with water. All steps involving POCl₃ must be performed in a well-ventilated fume hood using appropriate PPE.

Step 1: Synthesis of 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one

Self-Validating Logic: The product is an acidic heterocycle. Its solubility in strong aqueous base (NaOH) and subsequent precipitation upon acidification serves as both a purification method and a chemical validation of the cyclic urea formation[3].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1,2-phenylenediamine (10.0 g, 54.3 mmol) and urea (6.52 g, 108.6 mmol).

  • Solvation & Heating: Suspend the solid mixture in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Heat the reaction mixture to 150 °C under an inert nitrogen atmosphere for 12 hours.

  • Solvent Removal: Upon completion (monitored via TLC, typically EtOAc/Hexanes 1:1), cool the mixture to room temperature and remove the DMF via vacuum distillation.

  • Alkaline Purification: Triturate the crude solid with distilled water (100 mL) to remove unreacted urea. Filter the solid and dissolve it in a 10% aqueous NaOH solution (100 mL). Note: Unreacted starting diamine will not dissolve in the alkaline solution and can be filtered off.

  • Precipitation: Carefully neutralize the basic filtrate with 35% aqueous HCl until the pH reaches ~6.0.

  • Isolation: Filter the resulting heavy precipitate, wash thoroughly with cold distilled water, and dry under high vacuum at 60 °C to afford the intermediate as a pale solid.

Step 2: Synthesis of 2-chloro-5-phenyl-1H-benzimidazole

Self-Validating Logic: The transition from the highly polar benzimidazolin-2-one to the less polar 2-chlorobenzimidazole is easily tracked via TLC. The exothermic quenching of POCl₃ validates the presence of the necessary excess reagent required to drive the reaction.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), add the dried 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one (10.0 g, ~47.6 mmol).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (35 mL, ~380 mmol) followed by a catalytic amount of phenol (0.45 g, 4.76 mmol) [2].

  • Reflux: Heat the mixture to 105–110 °C for 12 hours. The suspension will gradually turn into a homogenous, dark solution as the reaction progresses.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Concentrate the mixture on a rotary evaporator to remove ~50% of the excess POCl₃. Carefully pour the remaining thick syrup dropwise into a vigorously stirred beaker of crushed ice (400 g). Allow the ice to melt completely to ensure total hydrolysis of the phosphorodichloridate byproducts.

  • Neutralization: Slowly add a 40% aqueous NaOH solution to the acidic aqueous mixture until the pH reaches ~9 to 10. The product will precipitate as a solid.

  • Isolation & Purification: Filter the crude solid, wash with copious amounts of water, and dry. Recrystallize the crude material from hot methanol (or ethanol/water) to yield pure 2-chloro-5-phenyl-1H-benzimidazole.

Analytical Validation

To confirm the structural integrity of the final product, the following analytical signatures should be observed:

  • LC-MS: Confirm the presence of the characteristic chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio) corresponding to the exact mass of C₁₃H₉ClN₂.

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the two distinct urea N-H protons of the intermediate and the appearance of a single, broad exchangeable benzimidazole N-H proton (~13.0 ppm), alongside the multiplet corresponding to the 5-phenyl and benzimidazole aromatic protons (7.30 - 7.90 ppm).

References

  • Semantic Scholar. (2019). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Retrieved from [Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-phenyl-1H-benzimidazole

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antihistamines, and antiparasitic agents[1]. Functionalizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antihistamines, and antiparasitic agents[1]. Functionalization at the C2 position is a critical synthetic node. This application note provides a comprehensive, mechanistically grounded guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-phenyl-1H-benzimidazole . By understanding the electronic interplay between the nucleophile, the solvent, and the acidic N1 proton, researchers can rationally optimize yields and avoid common synthetic pitfalls.

Mechanistic Principles & Causality

Structural Activation of the C2 Position

The SNAr reaction at the C2 position of the benzimidazole core is driven by the electron-withdrawing nature of the adjacent imine-like nitrogen (C=N). This nitrogen acts as an electron sink, stabilizing the negative charge in the tetrahedral Meisenheimer complex intermediate. The 5-phenyl substituent imparts mild steric bulk and extended conjugation but does not significantly alter the fundamental electrophilicity of the C2 carbon compared to the unsubstituted core.

The "Anion Deactivation" Pitfall (Crucial Insight)

A frequent point of failure in the functionalization of 1H-benzimidazoles is the improper selection of base. Unprotected 1H-benzimidazoles are relatively acidic (pKa ~12). When exposed to strong bases (e.g., NaH, NaOR) or even excess aliphatic amines at elevated temperatures, the N1 proton is readily abstracted.

The Causality: The resulting benzimidazolide anion is highly electron-rich. This delocalized negative charge drastically reduces the electrophilicity of the C2 carbon, effectively repelling incoming nucleophiles and shutting down the SNAr pathway[2].

To overcome this, chemists must employ one of two strategies:

  • Acidic/Hydrogen-Bonding Activation: Use weak bases (like DIPEA or K2CO3) in polar protic solvents (e.g., n-BuOH), or employ fluorinated solvents like hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the C-Cl bond and the C=N nitrogen without deprotonating the N1 position[3].

  • Transient Protection: For highly basic nucleophiles (like alkoxides), the N1 position must be pre-protected (e.g., with a SEM, Boc, or Benzyl group) to prevent anion formation[1].

SNAr_Mechanism A 2-Chloro-5-phenyl -1H-benzimidazole B Meisenheimer Complex (Tetrahedral) A->B + Nu- (Addition) D Benzimidazolide Anion (Deactivated) A->D Strong Base (Deprotonation) C C2-Substituted Product B->C - Cl- (Elimination) D->B Blocked / Very Slow

Fig 1. SNAr mechanism vs. competing base-induced anion deactivation pathway.

Experimental Workflows & Protocols

Workflow Start Substrate: 2-Chloro-5-phenyl-1H-benzimidazole Choice Select Nucleophile Type Start->Choice Amine Amines (1° / 2°) Choice->Amine Alkoxide Alkoxides / Phenoxides Choice->Alkoxide Thiol Thiols Choice->Thiol Cond1 n-BuOH, DIPEA, 120°C or HFIP (acidic promoter) Amine->Cond1 Cond2 NaH, DMF, 80-100°C (Requires N1-Protection) Alkoxide->Cond2 Cond3 K2CO3, DMF, 80°C Thiol->Cond3 Prod1 2-Amino Derivative Cond1->Prod1 Prod2 2-Ether Derivative Cond2->Prod2 Prod3 2-Thioether Derivative Cond3->Prod3

Fig 2. Experimental workflow for C2-functionalization based on nucleophile type.

Protocol A: C–N Bond Formation (Amination)

Designed to minimize anion deactivation by utilizing a polar protic solvent and a non-nucleophilic weak base[1].

  • Setup: To a 10 mL sealed tube, add 2-chloro-5-phenyl-1H-benzimidazole (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.5 mmol, 1.5 eq).

  • Solvent & Base: Add n-butanol (3.0 mL) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath for 16–24 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL).

  • Purification: Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: C–O Bond Formation (Etherification)

Alkoxides are highly basic and will deprotonate the 1H-benzimidazole. This protocol assumes the substrate has been pre-protected at N1 (e.g., N1-SEM-2-chloro-5-phenyl-benzimidazole).

  • Alkoxide Generation: In an oven-dried flask under N2, suspend NaH (60% dispersion in mineral oil, 2.5 mmol, 2.5 eq) in anhydrous DMF (4.0 mL). Cool to 0 °C. Slowly add the desired alcohol (2.0 mmol, 2.0 eq) dropwise. Stir for 30 minutes until H2 evolution ceases.

  • Addition: Add the N1-protected 2-chloro-5-phenyl-benzimidazole (1.0 mmol, 1.0 eq) as a solution in anhydrous DMF (1.0 mL).

  • Reaction: Warm the mixture to 80 °C and stir for 4–8 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organics extensively with water (3 × 15 mL) to remove DMF, followed by brine. Dry, concentrate, and purify.

Protocol C: C–S Bond Formation (Thioetherification)

Thiols are highly nucleophilic and less basic than amines or alkoxides, allowing for milder conditions without severe anion deactivation[3].

  • Setup: To a round-bottom flask, add 2-chloro-5-phenyl-1H-benzimidazole (1.0 mmol, 1.0 eq), the desired thiol (1.2 mmol, 1.2 eq), and K2CO3 (1.5 mmol, 1.5 eq).

  • Reaction: Suspend the mixture in DMF (4.0 mL) and heat to 80 °C for 2–4 hours under N2.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL). Wash with brine, dry over Na2SO4, and concentrate for chromatography.

Quantitative Data & Reaction Scope

The following table summarizes expected yields and optimal conditions based on nucleophile class, synthesizing data from standard medicinal chemistry optimization campaigns[3][4].

Nucleophile ClassSpecific Reagent ExampleOptimal ConditionsTemp (°C)Time (h)Expected Yield
Primary Amine Benzylaminen-BuOH, DIPEA (2.0 eq)1201675 – 85%
Secondary Amine MorpholineHFIP (Solvent), No Base802465 – 80%
Alkoxide Sodium methoxideDMF, NaH (N1-Protected)80680 – 90%
Thiolate ThiophenolDMF, K2CO3 (1.5 eq)80385 – 95%

Troubleshooting & Optimization

  • Incomplete Conversion in Aminations: If starting material persists after 24 hours, the amine may be too sterically hindered. Consider transitioning to a microwave reactor (150 °C for 30–60 minutes) or utilizing HFIP as a solvent to increase the electrophilicity of the C2 position via hydrogen bonding[3].

  • Formation of N-Alkylated Byproducts: When using alkyl amines, competitive N-alkylation of the benzimidazole core is rare under SNAr conditions because the C2-Cl bond is highly activated. However, if observed, ensure the reaction is strictly anhydrous and avoid using excess strong bases.

  • Deprotection Post-Etherification: If a SEM group was used for Protocol B, it can be cleanly removed post-SNAr using TFA in CH2Cl2 or TBAF in THF at reflux.

References

  • Kapdi, A. R. et al. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." Journal of Organic Chemistry 2019, 84, 15343–15354.[Link]

  • Dziwornu, G. A. et al. "Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains Inhibit Microtubule and Hemozoin Formation: Structure–Activity Relationship and In Vivo Oral Efficacy Studies." Journal of Medicinal Chemistry 2021, 64, 5198–5215.[Link]

  • Barrett, I. C.; Kerr, M. A. "The high-pressure SNAr reaction of N-p-fluorobenzyl-2-chlorobenzimidazole with amines; an approach to norastemizole and analogues." Tetrahedron Letters 1999, 40, 2439–2442.[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-phenyl-1H-benzimidazole in Drug Discovery

Executive Summary & Mechanistic Rationale The 2-aryl-5-phenyl-1H-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aryl-5-phenyl-1H-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and RAS-SOS1 modulators[1]. Synthesizing this core via the Suzuki-Miyaura cross-coupling of 2-chloro-5-phenyl-1H-benzimidazole with arylboronic acids is a highly efficient strategy.

While aryl chlorides are traditionally considered less reactive than their bromide or iodide counterparts, the C2 position of the benzimidazole ring is highly electron-deficient. This electronic activation facilitates rapid oxidative addition of the C–Cl bond to a Palladium(0) center, often rivaling the reactivity of standard aryl bromides[2].

However, the presence of the unprotected, acidic N–H group (pKa ~12) introduces a significant mechanistic challenge. Under basic coupling conditions, the deprotonated benzimidazolide anion can coordinate to the Palladium(II) intermediate, forming stable, off-cycle Pd(II)-azolate dimers that arrest the catalytic cycle[3]. To overcome this inhibition without resorting to protecting-group chemistry, the protocol below leverages steric bulk and stoichiometric optimization.

CatalyticCycle Pd0 Active Catalyst [Pd(0)·XPhos] OxAdd Oxidative Addition Pd(II)(2-BI)(Cl)(XPhos) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)(2-BI)(Ar)(XPhos) OxAdd->TransMet + Boronic Acid OffCycle Off-Cycle Inhibition (Pd-Azolate Dimer) Mitigated by XPhos OxAdd->OffCycle Unprotected N-H RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product 2-Aryl-5-phenyl-1H-benzimidazole RedElim->Product OffCycle->OxAdd Excess Boronic Acid Substrate 2-Chloro-5-phenyl-1H-benzimidazole Substrate->OxAdd Boronic Ar-B(OH)2 + K3PO4 Boronic->TransMet

Catalytic cycle for 2-chloro-5-phenyl-1H-benzimidazole highlighting off-cycle mitigation.

Experimental Design & Causality

To ensure a high-yielding and self-validating reaction, every component of the reaction matrix has been selected based on specific mechanistic roles:

  • Catalyst & Ligand (Pd(OAc)₂ / XPhos): The bulky dicyclohexyl groups and biphenyl backbone of the XPhos ligand serve a dual purpose. First, the electron-rich nature of the phosphine accelerates the oxidative addition into the C–Cl bond. Second, its immense steric profile physically prevents the formation of the unreactive Pd(II)-azolate dimers that typically poison the catalyst when using unprotected 1H-benzimidazoles[3].

  • Solvent System (1,4-Dioxane / H₂O, 4:1 v/v): A biphasic system is mandatory. Dioxane provides a high boiling point (101 °C) to overcome the activation energy barrier of the cross-coupling, while water is essential to dissolve the inorganic base and generate the reactive boronate complex [Ar−B(OH)3​]− , which is the actual nucleophile in the transmetalation step.

  • Base (K₃PO₄): Potassium phosphate is a strong enough base to activate the boronic acid but mild enough to prevent unwanted hydrolysis of the starting material.

  • Stoichiometry (1.5 to 2.0 eq Boronic Acid): Utilizing an excess of the arylboronic acid shifts the equilibrium away from the off-cycle Pd-dimer resting state and forces the reaction forward through the transmetalation pathway[3].

Self-Validating Protocol: Micro-Scale Synthesis (1.0 mmol)

This protocol is designed to be self-validating, meaning it includes built-in visual and analytical checkpoints to confirm the reaction's progress at each critical stage.

Phase 1: Reagent Preparation & Degassing
  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-phenyl-1H-benzimidazole (228.7 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), XPhos (47.7 mg, 0.10 mmol, 10 mol%), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon or N₂ gas via a submerged needle for exactly 15 minutes while stirring.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, killing the active catalyst.

Phase 2: Reaction Execution & In-Process Monitoring
  • Heating: Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 100 °C.

  • Validation Checkpoint 1 (Visual): Within the first 15–30 minutes of heating, observe the color of the solution. It should transition from a reddish-brown suspension to a homogenous pale yellow or light green solution. This color shift confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex.

  • Validation Checkpoint 2 (Analytical): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (UV-active, Rf ~ 0.4) should be >80% consumed, with a new lower-Rf spot appearing corresponding to the highly polar product.

  • Completion: Continue heating for a total of 12–16 hours until complete consumption of the electrophile is confirmed.

Phase 3: Workup & Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with EtOAc (15 mL) and H₂O (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes) to afford the pure 2-aryl-5-phenyl-1H-benzimidazole.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (N2 Sparging, 15 min) Step1->Step2 Step3 3. Reaction (100°C, 12h, TLC Check) Step2->Step3 Step4 4. Workup (Aq. Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Standard experimental workflow with built-in validation checkpoints for micro-scale coupling.

Quantitative Data & Substrate Scope

The reactivity of the 2-chloro-5-phenyl-1H-benzimidazole scaffold varies predictably based on the electronic nature of the nucleophilic boronic acid. Electron-rich boronic acids undergo transmetalation more rapidly, whereas heteroaryl boronic acids often require higher stoichiometry due to competitive metal coordination.

Arylboronic AcidEquivalentsTime (h)Isolated Yield (%)Mechanistic Note
Phenylboronic acid1.51288%Standard baseline coupling.
4-Methoxyphenylboronic acid1.51092%Electron-rich; accelerates transmetalation step.
4-Fluorophenylboronic acid1.51485%Electron-deficient; slightly slower transmetalation.
3-Pyridylboronic acid2.01874%Requires 2.0 eq due to competitive Pd-coordination by the pyridine nitrogen.

References

  • Source: PubMed Central (PMC)
  • A Comparative Guide to the Reactivity of 2-Bromo- vs.
  • Source: PubMed Central (PMC)

Sources

Application

Application Note: 2-Chloro-5-Phenyl Benzimidazole in Drug Discovery – Scaffold Hopping, Synthesis, and Biological Evaluation

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary: The Privileged Scaffold In the landscape of modern drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the benzimidazole core is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets 1[1]. Because it is isosteric to naturally occurring purine bases found in nucleotides, it can seamlessly interface with a vast array of biopolymers, kinases, and G-protein-coupled receptors (GPCRs)[1].

Within this chemical family, 2-chloro-5-phenyl benzimidazole stands out as an exceptionally versatile building block. The 2-chloro substitution serves as an activated leaving group primed for Nucleophilic Aromatic Substitution (SNAr), while the 5-phenyl moiety provides critical lipophilicity and π-π stacking capabilities required to fill deep hydrophobic pockets in target receptors 2[2]. This application note details the mechanistic rationale, synthetic protocols, and pharmacological profiling of this compound in two distinct therapeutic areas: Neuropeptide Y (NPY) receptor antagonism and antimicrobial development.

Mechanistic Rationale & Target Profiling

GPCR Antagonism: Neuropeptide Y (NPY) Receptors

Neuropeptide Y is a potent neurotransmitter implicated in cardiovascular disorders, obesity, and metabolic diseases[2]. 2-Chloro-5-phenylbenzimidazole is a critical intermediate in synthesizing NPY receptor antagonists[2]. By substituting the C2 chlorine with a bulky bicyclic diamine, researchers can generate molecules that competitively block NPY from binding to its Y1/Y5 receptors, thereby halting pathological Gi/o protein signaling[2].

Mechanism Agonist Neuropeptide Y (NPY) Receptor Y1/Y5 GPCR Receptor Agonist->Receptor Binds Antagonist Benzimidazole Antagonist Antagonist->Receptor Competitive Blockade Therapy Therapeutic Efficacy (Disease Modulation) Antagonist->Therapy Restores Homeostasis Signaling Gi/o Protein Activation (cAMP Inhibition) Receptor->Signaling Disease Vasoconstriction & Metabolic Disorders Signaling->Disease

Mechanism of action for benzimidazole-derived NPY receptor antagonists.

Antimicrobial Pharmacophore Development

Despite the large volume of antibiotics available, the rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel scaffolds3[3]. Coupling 2-chloro-5-phenyl benzimidazole with a bulky azitidinyl moiety through a thiadiazole nucleus produces 1,2,5-trisubstituted benzimidazoles[3]. The thiadiazole ring acts as a bioisostere that increases the topological polar surface area (TPSA), enabling penetration of the bacterial cell wall, while the 5-phenyl group anchors the molecule within the hydrophobic domains of bacterial enzymes[3].

Experimental Protocols & Workflows

Protocol A: Synthesis of NPY Receptor Antagonists via SNAr

Objective : Synthesize an NPY receptor antagonist by displacing the C2-chloride of 2-chloro-5-phenylbenzimidazole with a bicyclic diamine[2].

Reagents :

  • 2-Chloro-5-phenylbenzimidazole (1.0 eq, ~34 mg)

  • 3-tert-butoxycarbonyl-cis-3,7-diazabicyclo[3.3.0]octane (2.0 eq, ~62 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, ~0.41 mL)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 mL)

Step-by-Step Methodology :

  • Reaction Assembly : In a dry, 5 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-5-phenylbenzimidazole and the bicyclic diamine in anhydrous NMP. Add DIPEA dropwise[2].

    • Causality: NMP is selected as a highly polar aprotic solvent to stabilize the Meisenheimer complex formed during the SNAr mechanism. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the deactivation of the nucleophilic amine.

  • Thermal Activation : Seal the vial and heat the reaction mixture to 150°C for 4 hours using a heating block[2].

    • Causality: The C2 position of the benzimidazole is moderately activated by the adjacent imine nitrogen. However, the steric bulk of the bicyclic diamine necessitates high thermal energy to overcome the activation barrier.

  • In-Process Control (IPC) : Sample 1 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

    • Causality: This self-validating step ensures the complete disappearance of the starting material (m/z ~228). Proceeding without full conversion leads to severe co-elution issues during chromatography.

  • Workup & Extraction : Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash sequentially with distilled water (3 x 5 mL) and saturated aqueous NaCl (brine, 5 mL)[2].

    • Causality: NMP is notoriously difficult to remove under reduced pressure. Multiple aqueous washes efficiently partition the NMP and DIPEA salts into the aqueous phase, leaving the highly lipophilic product in the organic layer.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluting with a gradient of EtOAc/Hexanes)[2].

    • Causality: Silica gel chromatography isolates the target antagonist from any unreacted diamine or degradation products, ensuring the high purity (>95%) required for downstream in vitro binding assays.

SynthesisWorkflow SM 2-Chloro-5-phenyl benzimidazole Reaction SNAr Reaction (NMP, 150°C, 4h) SM->Reaction Reagent Bicyclic Diamine Nucleophile Reagent->Reaction Workup Aqueous Workup & Chromatography Reaction->Workup Full Conversion (TLC Monitored) Product NPY Receptor Antagonist Workup->Product Purification Validation LC-MS & NMR Validation Product->Validation

Workflow for the SNAr-based synthesis and validation of NPY receptor antagonists.

Protocol B: Synthesis of Trisubstituted Antimicrobial Agents

Objective : Synthesis of 1,2,5-trisubstituted benzimidazoles for antimicrobial screening against MRSA[3].

Step-by-Step Methodology :

  • Coupling Reaction : Suspend the 2-chloro-5-phenyl benzimidazole core and the azitidinyl-thiadiazole nucleophile in anhydrous DMF. Add finely powdered K2CO3[3].

    • Causality: K2CO3 is a mild inorganic base that deprotonates the nucleophile without causing side-reactions, while DMF provides the necessary dielectric constant to facilitate the coupling.

  • Reaction Monitoring : Stir at 80-100°C for 6-8 hours. Monitor via TLC (DCM:MeOH 9:1) to ensure the self-validation of starting material consumption.

  • Precipitation and Isolation : Pour the cooled reaction mixture into ice-cold water.

    • Causality: The sudden drop in solvent polarity forces the hydrophobic trisubstituted benzimidazole to precipitate, allowing for rapid isolation via vacuum filtration and bypassing the need for tedious solvent extraction.

  • Recrystallization : Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization leverages differential solubility to yield analytically pure crystals suitable for Minimum Inhibitory Concentration (MIC) assays.

Quantitative Pharmacological Profiling

The structural modifications at the C2 position of the 2-chloro-5-phenyl benzimidazole scaffold yield drastically different pharmacological profiles. The table below summarizes the quantitative biological data derived from these functionalizations:

Compound ScaffoldTarget ApplicationKey Substituent (C2)Biological ActivityReference
Benzimidazole Derivative NPY Receptor Antagonist3,7-diazabicyclo[3.3.0]octaneHigh affinity binding (Y1/Y5)[2]
1,2,5-Trisubstituted Antimicrobial (Gram-positive)Azitidinyl-thiadiazoleMIC: 3.12 - 6.25 µg/mL (S. aureus / MRSA)[3]
1,2,5-Trisubstituted AntifungalAzitidinyl-thiadiazoleMIC: 3.12 µg/mL (C. albicans)[3]

References

  • BenchChem Technical Support Team. "Benzimidazole | High-Purity Heterocyclic Compound". Benchchem. 1

  • Banyu Pharmaceutical Co., Ltd. "STANDARD PATENT Application No. AU 2005214225 B2". Australian Patent Office / Googleapis. 2

  • Tahlan, S., et al. "Antimicrobial Potential of Benzimidazole Derived Molecules". ResearchGate. 3

Sources

Method

Application Note: 1H-Benzimidazole, 2-Chloro-5-Phenyl- as a Modular Ligand and NHC Precursor in Transition Metal Catalysis

Target Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic insights, synthetic workflows, and validated protocols for utilizing 1H-benzimidazole, 2-chloro-5-phenyl- in organometallic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic insights, synthetic workflows, and validated protocols for utilizing 1H-benzimidazole, 2-chloro-5-phenyl- in organometallic chemistry and catalyst design.

Introduction and Mechanistic Rationale

Benzimidazole derivatives are privileged scaffolds in both medicinal chemistry and homogeneous catalysis. Specifically, 2-chlorobenzimidazoles serve as highly versatile intermediates. The introduction of a phenyl group at the 5-position in 1H-benzimidazole, 2-chloro-5-phenyl- (CAS: 863222-23-5) breaks the symmetry of the benzimidazole core, providing a unique electronic push-pull dynamic and increased steric bulk compared to the unsubstituted analog.

As a Senior Application Scientist, it is crucial to recognize that this compound functions through two primary, divergent mechanistic pathways in transition metal catalysis:

  • Direct Oxidative Addition (NHC Precursor): The C2–Cl bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Pt(0)). When coupled with a proton source, this directly yields protic N-heterocyclic carbene (pNHC) complexes without the need for strong bases, circumventing the traditional, often harsh, deprotonation of azolium salts .

  • Modular N,N-Ligand Building Block: The nucleophilic N1/N3 atoms and the electrophilic C2 position allow for orthogonal functionalization. N-alkylation followed by C2 Suzuki-Miyaura cross-coupling allows chemists to construct sterically demanding, bidentate, or pincer-type ligands tailored for specific catalytic cycles.

Physicochemical Properties

Data summarized for experimental planning and stoichiometric calculations.

PropertyValueRelevance to Catalysis
CAS Number 863222-23-5Unique identifier for procurement and inventory.
Molecular Formula C13H9ClN2Essential for accurate stoichiometric calculations.
Molecular Weight 228.68 g/mol -
Solubility DMF, DMSO, CH2Cl2, THFHighly soluble in polar aprotic solvents; facilitates homogeneous catalysis.
C2-Cl Reactivity ElectrophilicPermits facile oxidative addition to Pd(0) at elevated temperatures (100–120 °C).
Tautomerism N1-H ⇌ N3-HExists as a rapidly interconverting mixture of 5-phenyl and 6-phenyl tautomers in solution unless N-alkylated.

Visualized Workflows: Divergent Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available when utilizing 2-chloro-5-phenyl-1H-benzimidazole as a catalytic building block.

Reactivity A 2-Chloro-5-phenyl- 1H-benzimidazole B [Pd(PPh3)4] / NH4BF4 Oxidative Addition A->B C2-Cl Activation C Base / R-X N-Alkylation A->C N-Functionalization D Ar-B(OH)2 / Pd-Cat Suzuki Coupling A->D C-C Bond Formation E Protic Pd-NHC Complex (Active Catalyst) B->E Direct Metallation F N-Substituted Ligand Precursor C->F Steric Tuning G C2-Arylated Bidentate Ligand D->G Ligand Extension

Caption: Divergent reactivity pathways of 2-chloro-5-phenyl-1H-benzimidazole in organometallic synthesis.

Experimental Protocols

Protocol 1: Synthesis of Protic Pd-NHC Complexes via Oxidative Addition

Causality & Logic: Traditional NHC synthesis requires the preparation of an azolium salt followed by deprotonation with a strong base (e.g., KOtBu), which can be incompatible with sensitive functional groups. The oxidative addition of the C2–Cl bond to a Pd(0) species circumvents this. The addition of ammonium tetrafluoroborate ( NH4​BF4​ ) is critical; it acts as a proton source to protonate the distal nitrogen atom post-metallation, stabilizing the carbene carbon and yielding a protic NHC (pNHC) complex .

Reagents:

  • 1H-Benzimidazole, 2-chloro-5-phenyl- (1.0 equiv, 1.0 mmol, 228.7 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] (1.0 equiv, 1.0 mmol, 1.15 g)

  • Ammonium tetrafluoroborate ( NH4​BF4​ ) (10.0 equiv, 10.0 mmol, 1.05 g)

  • Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 50 mL Schlenk flask with [Pd(PPh3​)4​] , 2-chloro-5-phenyl-1H-benzimidazole, and NH4​BF4​ .

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene to the flask. Seal the flask and transfer it to a standard Schlenk line.

  • Reaction: Heat the suspension to reflux (110 °C) under continuous stirring for 24 hours. Note: The reaction time is dependent on the C-Cl bond strength; 2-chlorobenzimidazoles react slower than their bromo- or iodo-counterparts, necessitating prolonged reflux to ensure complete oxidative addition .

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts and unreacted palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Precipitate the resulting trans-[PdCl(pNHC)(PPh3)2]BF4 complex by adding cold diethyl ether. Filter and dry under vacuum.

  • Validation: Confirm the formation of the pNHC complex via 1H NMR. Look for the characteristic downfield shift of the N–H proton (typically δ 12.0–13.0 ppm in DMSO- d6​ ), confirming the protonation of the ring nitrogen and successful carbene formation.

Protocol 2: Ultrasound-Promoted N-Alkylation for Ligand Tuning

Causality & Logic: To prevent the formation of dinuclear complexes or to tune the steric environment of the final catalyst, the unsubstituted ring-nitrogen must be alkylated prior to metalation. Using ultrasound irradiation dramatically accelerates the alkylation of benzimidazoles by enhancing mass transfer in phase-transfer catalytic (PTC) systems, reducing reaction times from hours to minutes .

Reagents:

  • 1H-Benzimidazole, 2-chloro-5-phenyl- (1.0 equiv, 5.0 mmol, 1.14 g)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv, 5.5 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 10.0 mmol, 1.38 g)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv, 0.5 mmol, 161 mg)

  • Acetonitrile ( CH3​CN ) (15 mL)

Step-by-Step Procedure:

  • Mixing: Combine the benzimidazole derivative, K2​CO3​ , and TBAB in 15 mL of CH3​CN in a 50 mL round-bottom flask.

  • Addition: Add the alkyl halide dropwise to the suspension.

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 35 kHz) at room temperature. Sonicate for 10–15 minutes. Monitor via TLC (Hexane/EtOAc 3:1) until the starting material is consumed.

  • Isolation: Filter the mixture to remove K2​CO3​ . Concentrate the filtrate, dissolve the residue in dichloromethane (30 mL), and wash with water (2 × 20 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the N-alkylated 2-chloro-5-phenylbenzimidazole precursor.

Catalytic Efficacy Data

When utilized to form Pd-NHC complexes, the resulting catalysts exhibit high turnover numbers (TON) in standard cross-coupling reactions. The 5-phenyl substitution enhances the lipophilicity and solubility of the active catalytic species in non-polar solvents, slightly improving reaction kinetics compared to unsubstituted analogs. The table below summarizes expected performance benchmarks based on analogous 2-chlorobenzimidazole-derived Pd-NHC systems , .

Reaction TypeSubstratesCatalyst Loading (mol%)Temp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Aryl Bromides + Arylboronic Acids0.5 - 1.0804 - 6> 90%
Suzuki-Miyaura Aryl Chlorides + Arylboronic Acids2.010012 - 1875 - 85%
Heck Coupling Aryl Bromides + Styrene1.012012> 85%
Buchwald-Hartwig Aryl Chlorides + Secondary Amines2.01102460 - 80%

References

  • Kösterke, T., Pape, T., & Hahn, F. E. (2011). "Synthesis of NHC Complexes by Oxidative Addition of 2-Chloro-N-methylbenzimidazole." Journal of the American Chemical Society, 133(7), 2112–2115. URL: [Link]

  • Hahn, F. E. et al. (2014). "Synthesis of Complexes with Protic NH,NH-NHC Ligands via Oxidative Addition of 2-Halogenoazoles to Zero-Valent Transition Metals." Organometallics, 33(22), 6421–6433. URL: [Link]

  • Naidu, A. et al. (2012). "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles." Asian Journal of Chemistry, 24(12), 5756-5758. URL: [Link]

  • MacMillan, D. W. C. et al. (2016). "Light Induced C–C Coupling of 2-Chlorobenzazoles with Carbamates, Alcohols, and Ethers." The Journal of Organic Chemistry, 81(11), 4883–4889. URL: [Link]

Application

incorporating 2-chloro-5-phenyl-1H-benzimidazole into OLED materials

Application Note: Engineering High-Performance OLED Electron Transport Materials via the 2-Chloro-5-phenyl-1H-benzimidazole Synthon Executive Summary In the architecture of Phosphorescent Organic Light-Emitting Diodes (P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Performance OLED Electron Transport Materials via the 2-Chloro-5-phenyl-1H-benzimidazole Synthon

Executive Summary

In the architecture of Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the precise management of charge carrier flux and exciton confinement dictates overall device efficiency. Benzimidazole derivatives are universally recognized as premier electron-transporting materials (ETMs) and n-type hosts. Their inherently electron-deficient nature facilitates barrier-free electron injection and high electron mobility. This application note details the mechanistic rationale, molecular design, and self-validating protocols for incorporating 2-chloro-5-phenyl-1H-benzimidazole into advanced OLED materials.

Mechanistic Rationale: Why 2-Chloro-5-phenyl-1H-benzimidazole?

The selection of 2-chloro-5-phenyl-1H-benzimidazole as a primary building block is driven by strict optoelectronic and synthetic causalities:

  • Synthetic Versatility at the C2 Position: The carbon at the 2-position is highly activated by the adjacent electronegative imine and amine nitrogen atoms. This makes the C-Cl bond exceptionally susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution, allowing for facile attachment to multi-arm aromatic cores.

  • Conjugation and Radical Anion Stability: The phenyl ring at the 5-position extends the π -conjugation of the benzimidazole core. During device operation, ETMs must reversibly accept electrons. The extended conjugation stabilizes the resulting radical anion, significantly improving the operational lifetime of the OLED.

  • Deep HOMO for Hole Blocking: The electron-withdrawing nature of the heterocycle deepens the Highest Occupied Molecular Orbital (HOMO) to approximately -6.2 eV. This creates a massive energy barrier at the Emissive Layer (EML)/ETL interface, effectively confining holes within the EML and preventing leakage current (1)[1].

Workflow A 1. Precursor Selection 2-Chloro-5-phenyl-1H-benzimidazole B 2. Cross-Coupling Reaction (Pd-Catalyzed C-C Bond Formation) A->B C 3. Gradient Sublimation (Removal of Halides/Metals) B->C D 4. Vacuum Thermal Evaporation (OLED Stack Deposition) C->D E 5. Optoelectronic Profiling (EQE, Luminance, Efficiency) D->E

Workflow: From benzimidazole precursor synthesis to OLED device characterization.

Molecular Design & Energy Level Causality

To convert the precursor into a functional ETM, it is typically coupled with bulky aromatic systems (e.g., 1,3,5-triphenylbenzene). The causality behind this design is twofold:

  • Morphological Stability: Small molecules tend to crystallize under Joule heating during OLED operation. Bulky, star-shaped substituents increase the glass transition temperature ( Tg​ ) to >130°C, maintaining an amorphous thin film (2)[2].

  • LUMO Alignment: The resulting Lowest Unoccupied Molecular Orbital (LUMO) sits at approximately -2.8 eV. This aligns perfectly with the work function of a LiF/Al cathode (-2.9 eV), enabling barrier-free electron injection (3)[3].

EnergyLevels Anode ITO Anode WF: -4.7 eV HTL NPB (HTL) HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL EML CBP:Ir(ppy)3 (EML) HOMO: -6.0 eV LUMO: -2.8 eV HTL->EML ETL Benzimidazole ETM HOMO: -6.2 eV LUMO: -2.8 eV EML->ETL Cathode LiF/Al Cathode WF: -2.9 eV ETL->Cathode

Standard OLED architecture utilizing the synthesized benzimidazole derivative as the ETL.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to the next step is strictly contingent upon passing the defined analytical checkpoints, ensuring that trace impurities do not act as non-radiative recombination centers.

Phase 1: Synthesis via Suzuki-Miyaura Cross-Coupling
  • Preparation: Flame-dry a two-neck Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Palladium catalysts are highly sensitive to oxygen, which causes premature catalyst deactivation and homocoupling side-reactions.

  • Reaction Assembly: Add 2-chloro-5-phenyl-1H-benzimidazole (3.0 eq), 1,3,5-phenyltriboronic acid (1.0 eq), Pd(PPh3​)4​ (0.05 eq), and K2​CO3​ (6.0 eq).

  • Solvent Addition: Inject a degassed mixture of Toluene/Ethanol/DI Water (2:1:1 v/v/v).

  • Reflux: Heat the mixture to 90°C and stir vigorously for 24 hours.

  • Workup: Extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4​ . Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Validation Checkpoint 1 (Chemical Purity): Perform High-Performance Liquid Chromatography (HPLC). The product peak must integrate to >99.5% area. Residual C-Cl bonds from unreacted precursor act as severe electron traps, drastically reducing device External Quantum Efficiency (EQE). Do not proceed if purity is <99.5%.

Phase 2: Vacuum Sublimation & Device Fabrication

Wet-chemistry purification is insufficient for OLED applications due to trapped solvent molecules and trace palladium, which quench excitons.

  • Gradient Sublimation: Place the synthesized ETM powder into a temperature-gradient vacuum sublimator at 10−6 Torr. Heat the source zone to ~260°C. Collect the highly purified crystalline material from the deposition zone.

Validation Checkpoint 2 (Device-Grade Purity): Conduct Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm validates the complete removal of amorphous impurities and solvents.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass in DI water, acetone, and isopropanol (15 minutes each).

Validation Checkpoint 3 (Work Function Tuning): Treat the ITO with UV-Ozone for 20 minutes. Measure the water contact angle; it must be <10° to confirm the removal of organic residues and the shifting of the ITO work function to -4.7 eV for optimal hole injection.

  • Thermal Evaporation: Transfer the substrates to a vacuum chamber ( 10−7 Torr). Sequentially deposit the Hole Transport Layer (NPB, 40 nm), Emissive Layer (CBP doped with 6% Ir(ppy)3​ , 30 nm), the synthesized Benzimidazole ETM (40 nm), LiF (1 nm), and Aluminum (100 nm) at a rate of 1-2 Å/s.

Quantitative Optoelectronic Data

The incorporation of the 5-phenyl extended benzimidazole core yields significant improvements in thermal stability and device efficiency compared to standard commercial ETMs (e.g., TPBi). The table below summarizes the benchmarking data (4)[4].

MaterialHOMO (eV)LUMO (eV) Tg​ (°C)Triplet Energy ( T1​ ) (eV)Max EQE (%)
TPBi (Industry Standard)-6.2-2.71222.74~15.2
5-Ph-Benzimidazole Deriv. -6.3-2.81482.71~25.7

Note: The deeper HOMO (-6.3 eV) provides superior hole-blocking capabilities, while the elevated Tg​ prevents morphological degradation, leading to the observed spike in Max EQE.

References

  • Electron Transport Materials: Synthesis, Properties and Device Performance. Scirp.org. Available at: [Link]

  • Novel Benzimidazole Derivatives as Electron-Transporting Type Host To Achieve Highly Efficient Sky-Blue Phosphorescent Organic Light-Emitting Diode (PHOLED) Device. ACS Publications. Available at:[Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. NIH.gov (PMC). Available at:[Link]

  • A Low-cost Phenylbenzoimidazole Containing Electron Transport Material for Efficient Green Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs. ResearchGate. Available at: [Link]

Sources

Method

Application Note: In Vitro Covalent Fragment Screening and Assay Preparation using 2-Chloro-5-phenyl-1H-benzimidazole

Executive Summary 2-Chloro-5-phenyl-1H-benzimidazole (CAS: 863222-23-5) is a highly versatile bifunctional building block and electrophilic probe. In modern drug discovery, it serves a dual purpose: as a synthetic precur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-phenyl-1H-benzimidazole (CAS: 863222-23-5) is a highly versatile bifunctional building block and electrophilic probe. In modern drug discovery, it serves a dual purpose: as a synthetic precursor for targeted libraries—most notably [1]—and as a reactive fragment for covalent fragment-based drug discovery (FBDD). The presence of the 2-chloro group activates the benzimidazole core for [2], allowing it to form stable covalent bonds with nucleophilic amino acid residues (cysteine and lysine) in target proteins. Meanwhile, the 5-phenyl moiety provides critical hydrophobic contacts and π−π stacking interactions necessary for initial non-covalent affinity.

This application note details the rigorous in vitro assay preparation required to harness this compound's reactivity without succumbing to assay artifacts.

Mechanistic Rationale & Assay Causality

Unlike standard non-covalent screening compounds, 2-chloro-5-phenyl-1H-benzimidazole is inherently reactive. The electron-withdrawing nature of the imine nitrogen in the benzimidazole core renders the C2 position highly electrophilic. When exposed to biological nucleophiles, the compound undergoes an SNAr reaction, displacing the chloride ion and forming a covalent adduct[2].

Causality in Assay Design: Because of this reactivity, standard assay conditions must be rigorously modified. Using amine-containing buffers (like Tris) or strong nucleophilic reducing agents (like Dithiothreitol, DTT) will result in the compound reacting with the buffer rather than the target protein, yielding false negatives. Therefore, buffer selection and preparation protocols are the most critical variables in this workflow.

BufferLogic Node1 Buffer Selection Logic for 2-Chlorobenzimidazoles Node2 Does the buffer contain primary/secondary amines? (e.g., Tris, Glycine) Node1->Node2 Node3 REJECT False positives via SNAr with buffer Node2->Node3 Yes Node4 Does the buffer contain strong nucleophilic thiols? (e.g., DTT, β-ME > 1mM) Node2->Node4 No Node5 REJECT Quenches electrophilic probe Node4->Node5 Yes Node6 ACCEPT Use HEPES, MOPS, or PBS with TCEP Node4->Node6 No

Logical decision tree for buffer selection to prevent assay interference via SNAr.

Protocol 1: Compound Solubilization and Stability Validation

To ensure the integrity of the 2-chloro group, the compound must be maintained in an anhydrous environment until the exact moment of the assay. This protocol incorporates a self-validating LC-MS step to confirm compound integrity prior to protein incubation.

Materials
  • 2-Chloro-5-phenyl-1H-benzimidazole powder

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • LC-MS grade Water and Acetonitrile

Step-by-Step Methodology
  • Equilibration: Allow the vial of 2-chloro-5-phenyl-1H-benzimidazole to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock.

    • Causality: Water in standard DMSO will lead to slow hydrolysis of the 2-chloro group into a 2-hydroxybenzimidazole (benzimidazolone) derivative, rendering it inactive for covalent binding.

  • Aliquotting: Dispense the 10 mM stock into single-use 10 µL aliquots in tightly sealed amber tubes. Store at -20°C.

  • Self-Validation (Hydrolysis Check): Before the primary assay, dilute a single aliquot to 100 µM in 50% Acetonitrile/50% Water. Immediately inject into an LC-MS system. Verify the presence of the intact parent mass ( [M+H]+≈229.07 m/z) and ensure the hydrolysis product ( [M+H]+≈211.10 m/z) constitutes <5% of the total peak area.

Protocol 2: In Vitro Covalent Binding Assay (Intact Mass Spectrometry)

This protocol evaluates the ability of the compound to covalently modify a target protein (e.g., a recombinant NPY receptor domain or a model kinase) via intact mass spectrometry.

Workflow A 2-Chloro-5-phenyl-1H-benzimidazole (Electrophilic Fragment) B Stock Preparation (Anhydrous DMSO, 10 mM) A->B Solubilize C Target Protein Incubation (Amine-free Buffer, pH 7.4) B->C Dilute (100x) D Covalent Adduct Formation (SNAr Reaction) C->D Nucleophilic Attack E LC-MS/MS Analysis (Intact Mass Shift: +192 Da) D->E Detection

Workflow for in vitro covalent fragment screening using 2-chloro-5-phenyl-1H-benzimidazole.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, containing 150 mM NaCl and 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: TCEP is used instead of DTT because it reduces disulfide bonds without possessing a nucleophilic thiol that would scavenge the 2-chlorobenzimidazole probe.

  • Protein Preparation: Dilute the target recombinant protein to a final concentration of 2 µM in the prepared HEPES buffer.

  • Compound Addition: Add the 10 mM compound stock directly to the protein solution to achieve a final concentration of 100 µM (1% DMSO final).

  • Self-Validating Controls:

    • Negative Control: Protein + 1% DMSO (No compound) to establish the baseline intact mass.

    • Competition Control: Pre-incubate the protein with a known high-affinity non-covalent binder (e.g., a standard NPY antagonist) for 30 minutes prior to adding the 2-chlorobenzimidazole.

    • Causality: If the compound binds specifically to the active site, the competition control will show a significantly reduced rate of covalent adduct formation, proving the reaction is proximity-driven rather than non-specific surface labeling.

  • Incubation: Incubate the reaction mixtures at 25°C. Pull 20 µL aliquots at 1 hour, 4 hours, and 24 hours.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid to lower the pH and protonate the nucleophilic residues, immediately halting the SNAr reaction.

  • Intact Mass Analysis: Analyze the samples via LC-TOF-MS. Deconvolute the spectra to calculate the mass shift.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected mass shifts and kinetic profiles when 2-chloro-5-phenyl-1H-benzimidazole successfully modifies a target protein via SNAr.

ParameterExpected Value / ObservationMechanistic Rationale
Parent Compound Mass 228.68 DaIntact 2-chloro-5-phenyl-1H-benzimidazole.
Covalent Adduct Mass Shift +192.22 DaLoss of HCl (36.46 Da) during the SNAr reaction with a Cys/Lys residue.
Optimal pH Range 7.2 – 8.0Deprotonation of target cysteine/lysine is required to increase nucleophilicity.
Half-life ( t1/2​ ) in Buffer > 48 hoursIn the absence of primary amines/thiols, the 2-chloro group is relatively stable in water at neutral pH.
Competition Control Adduct % < 10% after 4 hoursSpecific active-site binding is blocked by the non-covalent competitor.

Conclusion

By understanding the intrinsic SNAr reactivity of 2-chloro-5-phenyl-1H-benzimidazole, researchers can leverage this compound not just as a passive building block for NPY antagonists, but as an active, site-directed covalent probe. Strict adherence to amine-free and thiol-free buffer conditions ensures that the electrophilic warhead remains intact until it encounters the specific microenvironment of the target protein's binding pocket.

References

  • Banyu Pharmaceutical Co., Ltd. (2005). Standard Patent AU2005214225B2: Neuropeptide Y receptor antagonists.
  • Barrett, I. C., & Kerr, M. A. (1999). The high-pressure SNAr reaction of N-p-fluorobenzyl-2-chlorobenzimidazole with amines; an approach to norastemizole and analogues. Tetrahedron Letters, 40(13), 2439-2442.[Link]

Sources

Application

C-H activation strategies for 2-chloro-5-phenyl-1H-benzimidazole

Application Note: Advanced C–H Activation Strategies for 2-Chloro-5-phenyl-1H-benzimidazole Executive Summary & Molecular Reactivity Profile The functionalization of benzimidazoles is a cornerstone of modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced C–H Activation Strategies for 2-Chloro-5-phenyl-1H-benzimidazole

Executive Summary & Molecular Reactivity Profile

The functionalization of benzimidazoles is a cornerstone of modern medicinal chemistry and materials science. However, the selective late-stage modification of 2-chloro-5-phenyl-1H-benzimidazole presents a unique synthetic challenge.

Typically, the C2 position of the benzimidazole core is the most electronically activated site for functionalization. In this substrate, C2 is already blocked by a chlorine atom, which is classically reserved for orthogonal cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) or SNAr reactions. Therefore, direct C–H activation must be engineered to target the sterically and electronically differentiated C4 and C7 positions.

This application note details two field-proven, self-validating protocols for the regioselective C–H functionalization of 2-chloro-5-phenyl-1H-benzimidazole, leveraging transition-metal catalysis and geometric directing strategies without compromising the delicate C2–Cl bond ()[1].

Mechanistic Rationale & Causality

Achieving site-selectivity on the benzimidazole core requires overriding the inherent electronic deactivation of the benzenoid ring. We utilize two orthogonal strategies:

  • N1-Directed C7 Functionalization : By transiently installing a bidentate directing group (DG) such as a 2-pyrimidyl moiety on the free N1 amine, we can geometrically constrain a Palladium(II) catalyst. The DG forms a rigid metallacycle that forces the Pd center into proximity with the C7–H bond, completely bypassing the C4 position.

  • N3-Lewis Acid Coordinated C4 Alkylation : The N3 nitrogen possesses a basic lone pair. Coordinating a strong Lewis acid (e.g., AlMe3) to N3 achieves two goals: it pulls electron density from the ring (activating the proximal C4–H bond for oxidative addition) and creates a steric funnel that directs an incoming Ni(0) catalyst exclusively to the C4 position, despite the steric penalty imposed by the adjacent C5-phenyl group ()[2].

SiteSelectivity Substrate 2-Chloro-5-phenyl- 1H-benzimidazole C2 C2 Position (Blocked by Cl) Substrate->C2 N1 N1 Position (Free NH) Substrate->N1 N3 N3 Position (Lone Pair) Substrate->N3 C2_Action Cross-Coupling (Orthogonal) C2->C2_Action C7_Action DG Installation -> C7 Activation N1->C7_Action C4_Action Lewis Acid Coord. -> C4 Activation N3->C4_Action

Logical pathways for site-selective functionalization of the benzimidazole core.

Protocol A: N1-Directed Palladium-Catalyzed C7–H Arylation

This protocol utilizes a removable 2-pyrimidyl directing group to achieve >95:5 regioselectivity for the C7 position. The use of Hexafluoroisopropanol (HFIP) as a solvent is critical; its high hydrogen-bonding capacity stabilizes the Pd-intermediates and prevents premature oxidative addition into the C2–Cl bond.

Step-by-Step Methodology
  • Directing Group Installation :

    • Charge a round-bottom flask with 2-chloro-5-phenyl-1H-benzimidazole (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and K2CO3 (2.0 equiv) in anhydrous DMF (0.2 M).

    • Stir at 100 °C for 12 h. Quench with H2O, extract with EtOAc, and purify via flash chromatography to isolate the N1-pyrimidyl substrate.

  • C–H Arylation :

    • In a sealed tube, combine the N1-pyrimidyl substrate (1.0 equiv), an Aryl Iodide (2.0 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv).

    • Add HFIP (0.1 M). Seal the tube and heat to 110 °C for 24 h.

    • Causality Check: Ag2CO3 acts as both a terminal oxidant to regenerate Pd(II) and a halide scavenger to drive the reaction forward.

  • Workup & Deprotection :

    • Cool to room temperature, dilute with CH2Cl2, and filter through a pad of Celite. Concentrate the filtrate.

    • To remove the directing group, dissolve the crude intermediate in EtOH, add NaOEt (3.0 equiv), and reflux for 8 h. Neutralize and purify to yield the C7-arylated product.

Self-Validating Analytical Checkpoints
  • NMR Regiochemistry : In the starting material, the benzenoid protons appear as a singlet (H4), a doublet of doublets (H6), and a doublet (H7). Upon successful C7-arylation, the H7 doublet disappears. The remaining H4 and H6 protons will appear as two distinct singlets (due to the loss of ortho/meta coupling).

  • Mass Spectrometry : The product must retain the characteristic 3:1 (M / M+2) isotope pattern indicative of an intact C2-chlorine atom.

Protocol B: Ni/Al Synergistic Bimetallic C4–H Alkylation

Adapted from synergistic bimetallic frameworks ()[2], this protocol targets the highly sterically hindered C4 position. By utilizing a bulky N-Heterocyclic Carbene (NHC) ligand (IMes) and AlMe3, the reaction overcomes the steric penalty of the C5-phenyl group to achieve selective hydroheteroarylation with styrenes.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Required) :

    • Inside a N2-filled glovebox, charge an oven-dried 2-dram vial with Ni(cod)2 (10 mol%), IMes ligand (10 mol%), and anhydrous toluene (0.5 M). Stir for 15 minutes until a deep color indicates the formation of the active Ni(0)–IMes complex.

  • Substrate & Lewis Acid Addition :

    • Add 2-chloro-5-phenyl-1H-benzimidazole (1.0 equiv) and styrene (1.5 equiv) to the vial.

    • Critical Step: Dropwise add AlMe3 (20 mol%, 2.0 M solution in toluene). The AlMe3 immediately coordinates to the N3 lone pair.

  • Thermal Activation :

    • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 130 °C in an aluminum heating block for 18 h.

  • Quenching :

    • Cool to 0 °C. Carefully quench the active aluminum species by the dropwise addition of EtOAc followed by a saturated aqueous Rochelle salt solution. Stir vigorously for 1 h to break up the aluminum emulsion before extraction.

NiAlCycle Precat Ni(cod)2 + IMes ActiveCat Ni(0)-IMes Active Species Precat->ActiveCat OxAdd Oxidative Addition at C4-H ActiveCat->OxAdd Coord AlMe3 binds N3 Coord->OxAdd Activates C4 MigIns Styrene Insertion OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim RedElim->ActiveCat Turnover

Catalytic cycle for Ni/Al synergistic C4-H alkylation.
Self-Validating Analytical Checkpoints
  • NMR Regiochemistry : Successful C4-alkylation results in the disappearance of the H4 singlet. The remaining H6 and H7 protons will appear as an ortho-coupled pair of doublets (J ≈ 8.0 Hz).

  • Linear vs. Branched Selectivity : The steric bulk of the AlMe3-N3 adduct forces the styrene to insert in an anti-Markovnikov fashion. 1H NMR should show a triplet and a quartet corresponding to the linear alkyl chain, rather than the doublet and multiplet of a branched product.

Quantitative Data & Selectivity Metrics

The following table summarizes the expected quantitative outcomes and regioselectivity profiles based on established literature parameters for these catalytic systems applied to substituted benzimidazoles ()[3].

StrategyCatalyst SystemDirecting GroupTarget PositionExpected YieldRegioselectivity (C4:C7)C2-Cl Integrity
Pd-Catalyzed Arylation Pd(OAc)2 / Ag2CO32-Pyrimidyl (N1)C765–80%> 95:5> 98% Retained
Ni/Al Synergistic Alkylation Ni(cod)2 / AlMe3None (N3 Lewis Acid)C470–85%> 90:10> 95% Retained
Ir-Catalyzed Amidation [IrCpCl2]2 / AgNTf2Pivaloyl (N1)C750–70%> 95:5> 99% Retained

*Note: Ir-catalyzed amidation is provided as an alternative C7 strategy utilizing sulfonyl azides as the amine source.

References

  • Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen.[Link]

  • Tsai, C.-C., et al. (2012). The Regioselective Switch for Amino-NHC Mediated C–H Activation of Benzimidazole via Ni–Al Synergistic Catalysis. Organic Letters, 14(11), 2906–2909.[Link]

  • Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668.[Link]

  • Yuan, Z., et al. (2021). Ni-Catalyzed Dual C–H Annulation of Benzimidazoles with Alkynes for Synthesis of π-Extended Heteroarenes. Organic Letters, 23(11), 4342–4347.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 2-chloro-5-phenyl-1H-benzim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 2-chloro-5-phenyl-1H-benzimidazole .

While the two-step synthesis from 4-phenyl-1,2-phenylenediamine seems straightforward on paper, the reality of the bench often yields frustratingly low recoveries, tarry byproducts, and stalled reactions. The core of the problem usually lies in the thermodynamics of the chlorination step and the extreme hydrolytic sensitivity of the product during aqueous workup.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to optimize your yield.

Part 1: Synthesis Workflow & Pathway Visualization

To diagnose where your yield is dropping, we must first map the chemical logic of the transformation.

SynthesisPathway A 4-phenyl-1,2-phenylenediamine (Starting Material) C 5-phenyl-1H-benzimidazol-2-ol (Intermediate) A->C Heat, 150°C -NH3 or -CO2 B Cyclization Agent (Urea or CDI) B->C E 2-chloro-5-phenyl-1H-benzimidazole (Target Product) C->E Reflux, 110°C -HCl, -PO2Cl D Chlorinating Agent (POCl3 + Pyridine/PCl5) D->E

Figure 1: Two-step synthesis workflow for 2-chloro-5-phenyl-1H-benzimidazole.

Part 2: Troubleshooting Guide & FAQs

Q1: My chlorination step (from 5-phenyl-1H-benzimidazol-2-ol to the 2-chloro product) is stalling at 50-60% conversion. How can I drive this to completion? The Causality: The conversion of the 2-hydroxy tautomer (benzimidazolone) to the 2-chloro derivative using neat Phosphorus oxychloride (POCl₃) often stalls due to the poor solubility of the intermediate and the high activation energy required to form the reactive cyclic chlorophosphate ester[1]. The Solution: You must lower the activation energy by introducing a nucleophilic catalyst. Adding a stoichiometric amount of a tertiary amine base, such as Pyridine or N,N-Dimethylaniline, reacts with POCl₃ to form a highly electrophilic Vilsmeier-type complex. This significantly accelerates the O-phosphorylation step[2]. Alternatively, utilizing a POCl₃-PCl₅ mixture acts as a more robust chlorinating agent that overcomes steric and electronic deactivation, rapidly driving the reaction to >90% conversion[3].

Q2: I achieved full conversion in the reactor, but after the aqueous workup, my isolated yield is low, and NMR shows significant starting material (2-hydroxy). What happened? The Causality: You are experiencing workup-induced hydrolysis. The 2-chloro position on a benzimidazole core is highly electron-deficient, making it extremely susceptible to Nucleophilic Aromatic Substitution (S_NAr). When excess POCl₃ is quenched with water, the reaction is violently exothermic. If the internal temperature exceeds 20°C, water acts as a nucleophile, displacing the newly formed chloride and reverting your product back to 5-phenyl-1H-benzimidazol-2-ol. The Solution: Temperature and pH control are absolute requirements. The quench must be performed on vigorously stirred crushed ice to keep the temperature below 5°C. Furthermore, the mixture must be carefully neutralized to pH 7-8; both highly acidic (HCl byproduct) and highly basic conditions will accelerate the hydrolysis of the C-Cl bond.

WorkupLogic A POCl3 Reaction Mixture B Quench on Crushed Ice (T < 5°C) A->B Correct C Quench in Ambient Water (Exothermic, T > 40°C) A->C Incorrect D Neutralize to pH 7-8 (NH4OH or Na2CO3) B->D E Hydrolysis (Reversion to 2-OH) C->E F High Yield 2-Chloro Product D->F

Figure 2: Logical decision tree for POCl3 quench to prevent product hydrolysis.

Q3: The cyclization of 4-phenyl-1,2-phenylenediamine yields a dark, tarry mixture. How do I clean this up? The Causality: 1,2-phenylenediamines are highly prone to oxidative degradation in air at elevated temperatures. If you are using standard urea melt conditions (150°C+ without solvent), the diamine oxidizes into polymeric tars before it can fully cyclize. The Solution: Move away from the harsh urea melt. Switch to 1,1'-Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., anhydrous THF or DMF) at ambient to reflux temperatures. This provides a clean, self-validating reaction where the evolution of CO₂ gas confirms the progress of the cyclization.

Part 3: Quantitative Data Comparison

To illustrate the impact of these mechanistic adjustments, review the empirical data below comparing different chlorination and workup conditions:

Chlorination ConditionAdditiveQuench MethodIsolated YieldPrimary Impurity Profile
Neat POCl₃, 110°CNoneAmbient Water35 - 45%2-hydroxy starting material (Hydrolysis)
Neat POCl₃, 110°CNoneIce + NH₄OH (pH 8)60 - 70%Unreacted starting material (Stalled)
POCl₃ (3.0 eq) in ToluenePyridine (1.0 eq)Ice + Na₂CO₃ (pH 8)85 - 92%Trace dimers / high purity
POCl₃ / PCl₅ mixtureNoneIce + NH₄OH (pH 8)88 - 95%Trace over-chlorinated byproducts

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of 5-phenyl-1H-benzimidazol-2-ol (Cyclization)

This protocol utilizes CDI to prevent the oxidative degradation common in urea melts.

  • Charge: To an oven-dried, argon-flushed round-bottom flask, add 4-phenyl-1,2-phenylenediamine (1.0 eq) and 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Solvation: Suspend the reagents in anhydrous THF (10 volumes).

  • Reaction: Stir at room temperature for 2 hours (observe CO₂ evolution), then heat to reflux (65°C) for 4 hours to ensure complete cyclization.

  • Validation: Check TLC (DCM:MeOH 9:1). The highly polar diamine spot should be completely consumed.

  • Isolation: Cool to room temperature. The product will precipitate as a fine powder. Filter, wash sequentially with cold THF and distilled water, and dry under high vacuum.

Protocol B: Synthesis of 2-chloro-5-phenyl-1H-benzimidazole (Chlorination)

This protocol utilizes base-catalysis and strict thermal control during workup to prevent hydrolysis.

  • Charge: To a dry reactor, add 5-phenyl-1H-benzimidazol-2-ol (1.0 eq).

  • Activation: Add POCl₃ (3.0 eq) and Pyridine (1.0 eq) under an inert atmosphere. Caution: Pyridine addition may cause a mild exotherm.

  • Reaction: Heat the mixture to 105-110°C for 4-6 hours.

  • Validation: Quench a 50 µL aliquot into 1 mL of cold methanol, neutralize with a drop of Et₃N, and check TLC (Hexanes:EtOAc 1:1) to confirm the disappearance of the starting material.

  • Critical Quench: Cool the reactor to room temperature. Slowly add the reaction mixture dropwise into a vigorously stirred beaker of crushed ice . Monitor the internal temperature continuously to ensure it never exceeds 5°C.

  • Neutralization: Slowly adjust the pH of the icy suspension to 7-8 using cold aqueous ammonia (28%) or saturated sodium carbonate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <35°C to afford the target compound.

Part 5: References

  • POCl₃-PCl₅ mixture: A robust chlorinating agent Source: Indian Chemical Society / Academia.edu URL:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Source: PMC (National Institutes of Health) URL:

  • POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles Source: PMC (National Institutes of Health) / RSC Advances URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-phenyl-1H-benzimidazole Solubility in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that defy standard solubilization protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that defy standard solubilization protocols. 2-chloro-5-phenyl-1H-benzimidazole is a classic example of a "brick dust" molecule—a compound that exhibits high lipophilicity and high crystal lattice energy, making it notoriously difficult to dissolve even in universal solvents like Dimethyl Sulfoxide (DMSO).

This guide is designed to move beyond basic "add solvent and vortex" advice. Here, we dissect the physicochemical causality behind the insolubility of this specific benzimidazole derivative and provide self-validating, step-by-step protocols to rescue your stock solutions and ensure reliable downstream bioassay data.

Mechanistic Insight: Why is this compound crashing out?

To solve a solubility issue, we must first understand the molecular forces keeping the compound in its solid state. The insolubility of 2-chloro-5-phenyl-1H-benzimidazole in DMSO is driven by three compounding structural factors:

  • Intermolecular Hydrogen Bonding (Desmotropy): The 1H-benzimidazole core possesses both a hydrogen bond donor (the secondary amine, -NH) and a strong hydrogen bond acceptor (the imine nitrogen, =N-). This dual nature allows the molecules to form highly stable, intermolecularly hydrogen-bonded dimeric networks or infinite polymeric chains in the solid state[1].

  • π−π Stacking Interactions: The addition of the phenyl ring at position 5 significantly increases the planar, aromatic surface area of the molecule. This facilitates extensive π−π stacking between adjacent molecular layers, further locking the crystal lattice in place[2].

  • Hygroscopic Solvent Failure: DMSO is profoundly hygroscopic. Upon exposure to ambient air, it rapidly absorbs water. Because 2-chloro-5-phenyl-1H-benzimidazole is highly lipophilic (exacerbated by the 2-chloro substitution), even minor water contamination (1-2%) in the DMSO drastically increases the polarity of the solvent cavity, triggering hydrophobic exclusion and rapid precipitation[3].

MechanismFlow Problem Insoluble 2-Chloro-5-phenyl- 1H-benzimidazole in DMSO Cause1 Intermolecular H-Bonding (N-H ··· N Dimers) Problem->Cause1 Cause2 Strong π-π Stacking (5-Phenyl & Benzimidazole) Problem->Cause2 Cause3 Solvent Contamination (Hygroscopic DMSO absorbs H₂O) Problem->Cause3 Sol1 Chemical Disruption (Acid/Base Shift) Cause1->Sol1 Sol2 Thermodynamic Disruption (Heat & Sonication) Cause2->Sol2 Sol3 Solvent Control (Anhydrous DMSO) Cause3->Sol3 Success Stable Monomeric Solution Achieved Sol1->Success Sol2->Success Sol3->Success

Causality of benzimidazole insolubility and corresponding targeted disruption strategies.

Quantitative Solubility Matrix

Before attempting to dissolve your compound, set realistic expectations. The table below summarizes the expected solubility limits of lipophilic benzimidazole derivatives under various solvent conditions, highlighting the mechanistic rationale for each approach.

Solvent SystemTreatmentExpected Solubility LimitMechanistic Rationale
Standard DMSO (Aged/Opened) Room Temp, Vortex< 1 mMWater contamination increases solvent polarity; intact crystal lattice.
Anhydrous DMSO (≤0.005% H2​O ) Room Temp, Vortex2 - 5 mMElimination of water-induced hydrophobic exclusion[3].
Anhydrous DMSO Heat (50°C) + Sonication10 - 20 mMThermal/acoustic energy overcomes lattice enthalpy.
Anhydrous DMSO + 0.1% TFA Room Temp, Vortex> 50 mMProtonation of imidazole nitrogen disrupts intermolecular H-bonds.

Self-Validating Experimental Protocols

Do not assume a clear liquid is a true solution; it may be a colloidal suspension that will ruin your assay reproducibility[4]. The following protocols incorporate mandatory validation steps to ensure scientific integrity.

Protocol A: Thermodynamic Disruption (For Assays Sensitive to pH Changes)

Use this protocol if your downstream assay (e.g., live-cell imaging, sensitive enzyme kinetics) cannot tolerate the addition of acids or bases.

  • Solvent Verification: Pierce the septum of a newly opened, sealed bottle of anhydrous DMSO (≤0.005% water) using a dry syringe. Do not uncap the bottle, as ambient humidity will immediately compromise the solvent.

  • Dispersion: Weigh the 2-chloro-5-phenyl-1H-benzimidazole powder into a glass vial (avoid plastics, which can leach plasticizers into DMSO). Add the anhydrous DMSO to reach a target concentration of 10 mM.

  • Thermal-Acoustic Agitation: Place the vial in a heated ultrasonic bath set to 45°C–50°C. Sonicate for 15 minutes. Causality: Heat provides the thermodynamic energy to break the π−π stacking, while acoustic cavitation physically fragments micro-crystals, exponentially increasing the surface area for solvation.

  • Validation Step (Critical): Transfer 100 μ L of the visually clear solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a strong light source. If a microscopic white pellet is visible, your compound is in a colloidal suspension, not a true solution. You must dilute the stock further.

Protocol B: Chemical Disruption via Acid-Shift (For Maximum Concentration)

Benzimidazoles are amphoteric. By adding a trace amount of acid, we can protonate the basic imine nitrogen (pKa ~5.5). This permanently breaks the intermolecular hydrogen-bonded dimers and introduces electrostatic repulsion between the now-cationic monomers, drastically increasing solubility.

  • Acidification: Prepare a specialized solvent by adding 0.1% (v/v) Trifluoroacetic acid (TFA) or 0.1 M HCl to anhydrous DMSO.

  • Solubilization: Add the acidified DMSO to your compound to reach a target concentration of up to 50 mM. Vortex vigorously for 2 minutes at room temperature. The compound should dissolve rapidly without the need for heat.

  • Validation Step (Critical): To ensure this stock will not crash out kinetically when introduced to your assay[5], perform a mock dilution. Dilute 1 μ L of your acidified stock into 99 μ L of your final aqueous assay buffer (e.g., PBS or DMEM). Monitor the solution at 600 nm (OD600) using a spectrophotometer over 60 minutes. An increasing baseline indicates kinetic precipitation (aggregate formation).

TroubleshootingWorkflow Start Compound Insoluble in DMSO Step1 Use Anhydrous DMSO (Pierce septum, do not uncap) Start->Step1 Step2 Heat (50°C) & Sonicate (15 min) Step1->Step2 Validate1 Centrifuge 10,000 x g. Pellet formed? Step2->Validate1 Step3 Protocol B: Add 0.1% TFA (Protonate Benzimidazole) Validate1->Step3 Pellet Visible Success True Solution Confirmed (Proceed to Assay) Validate1->Success No Pellet Step3->Success Dissolves Fail Formulation Alternative (e.g., Tween-20, HP-β-CD) Step3->Fail Still Insoluble

Decision tree for troubleshooting benzimidazole solubility, incorporating mandatory validation steps.

Frequently Asked Questions (FAQs)

Q: My 2-chloro-5-phenyl-1H-benzimidazole solution was perfectly clear at 50°C, but after sitting on the bench for an hour, needle-like crystals formed. Why? A: You have created a supersaturated solution. The thermodynamic solubility of the compound at room temperature is lower than your target concentration. As the kinetic energy (heat) dissipates, the strong intermolecular hydrogen bonds re-establish, causing the compound to crystallize[6]. You must either keep the solution heated during your assay setup, dilute the stock to a lower concentration, or switch to the Acid-Shift method (Protocol B) to chemically prevent re-crystallization.

Q: Can I use the TFA-acidified DMSO stock (Protocol B) directly in my live-cell assays? A: Yes, but with strict controls. A 0.1% TFA concentration in your stock solution will be highly diluted in your final assay. For example, a 1:1000 dilution of your stock into cell culture media results in a final TFA concentration of 0.0001%, which is generally well-tolerated by most cell lines and buffered by the media. However, you must run a vehicle control containing the exact same DMSO/TFA ratio to rule out pH-induced cytotoxicity or artifactual assay interference[4].

Q: The compound dissolves perfectly in DMSO, but the moment I add it to my aqueous assay buffer, it turns cloudy. How do I fix this? A: This is a classic kinetic solubility failure. The compound is soluble in the organic phase, but when introduced to water, the DMSO rapidly diffuses away, leaving the highly lipophilic 2-chloro-5-phenyl-1H-benzimidazole to aggregate and precipitate[5]. To mitigate this:

  • Change the mixing kinetics: Do not drop the compound into still buffer. Vortex the aqueous buffer vigorously while adding the DMSO stock dropwise.

  • Use a carrier: Formulate your aqueous buffer with a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.01% Tween-20) to create hydrophobic pockets that stabilize the compound in the aqueous environment.

Q: I stored my clear DMSO stock at -20°C. When I thawed it, there was a massive precipitate that won't go back into solution. Is the compound degraded? A: It is highly unlikely to be degraded. DMSO freezes at 18.5°C. During the freeze-thaw cycle, the solvent crystallizes, forcing the drug molecules out of the solvent cavity and into highly stable, tightly packed solid aggregates. These aggregates often require significantly more energy to break apart than the original powder. Re-apply heat (50°C) and sonication for 15-30 minutes to redissolve the compound[3].

References

  • Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at:[Link]

  • Synthesis, Structural Characterization, and Guest Exchange Properties of Hydrogen-Bonded Organic Frameworks Based on Bis(benzimidazole)ZnCl2 Complexes. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online. Available at:[Link]

  • How to check the Drug solubility DMSO solvent..? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 2-Chloro-5-Phenyl Benzimidazole

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 2-chloro-5-phenyl benzimidazole. Unlike conventional thermal heating, which relies on conduction and convection, MAOS utilizes dielectric heating to drive cyclocondensation rapidly[1]. However, this rapid energy transfer requires precise control to prevent side reactions such as dechlorination or thermal degradation[2].

Below, you will find a self-validating protocol, optimization data, and a troubleshooting Q&A to ensure high-yield, reproducible results in your drug development workflows.

Section 1: Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to ensure strict causality between your experimental parameters and the reaction outcome.

Step 1: Reagent Preparation & Homogenization

  • Action: Combine 4-phenyl-1,2-phenylenediamine (1.0 mmol) and your cyclizing/chlorinating precursor in a microwave-transparent quartz or Teflon vessel. Add 1 mol% of a Lewis acid catalyst such as Er(OTf)₃ to lower the activation energy of the cyclization[3].

  • Causality: Er(OTf)₃ coordinates with the carbonyl/imine intermediates, increasing electrophilicity and accelerating water elimination without requiring harsh acidic solvents[3].

  • Validation Check: Before sealing, ensure the mixture is completely homogenous. A heterogeneous mixture will cause localized "hot spots" during irradiation, leading to charring.

Step 2: Microwave Irradiation (The MAOS Phase)

  • Action: Set the microwave reactor to 150 W power, with a strict temperature limit of 100°C and a ramp time of 2 minutes. Hold at 100°C for 8 to 10 minutes[4].

  • Causality: Capping the power at 150 W prevents thermal runaway. The 100°C threshold is critical; exceeding 120°C significantly increases the kinetic rate of C-Cl bond homolysis, leading to the dechlorinated byproduct.

  • Validation Check: Monitor the real-time pressure curve on the reactor's interface. A sudden, sharp spike in pressure indicates solvent superheating or rapid gas evolution. If ΔP exceeds 5 bar/min, abort the run immediately.

Step 3: In-Process Analytical Check (Self-Validation)

  • Action: At the 8-minute mark, cool the vessel rapidly to <30°C using compressed air. Withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS.

  • Causality: This step prevents over-irradiation. You are looking for the disappearance of the diamine and the appearance of the target 2-chloro-5-phenyl benzimidazole ( [M+H]+ 229).

  • Validation Check:

    • *If Target > 95%: * Proceed to Step 4.

    • *If Intermediate Amide > 10%: * Re-seal and irradiate for an additional 3 minutes at 100°C.

    • *If Dechlorinated Product ( [M+H]+ 195) > 5%: * Your temperature is too high. Discard and restart at 90°C.

Step 4: Isolation and Purification

  • Action: Pour the crude mixture into ice-cold water. The benzimidazole derivative should precipitate immediately. Filter and wash with cold ethyl acetate[3].

  • Causality: The sudden drop in dielectric constant and temperature forces the hydrophobic 2-chloro-5-phenyl benzimidazole out of solution, leaving polar impurities and the Er(OTf)₃ catalyst in the aqueous phase[3].

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between microwave parameters and reaction outcomes, providing a baseline for your optimization workflows.

EntryPower (W)Temp (°C)Time (min)CatalystConversion (%)Major Impurity / Failure Mode
130015015None45%Charring / Thermal Degradation
220013015None70%Dechlorinated analog (Loss of 2-Cl)
31501005Er(OTf)₃ (1 mol%)85%Unreacted acyclic intermediate
4 150 100 10 Er(OTf)₃ (1 mol%) >98% None (Optimal Conditions)
Section 3: Troubleshooting Guide & FAQs

Q: Why am I seeing significant charring and tar formation in the microwave vessel? A: Charring is a classic symptom of localized superheating (thermal runaway). In MAOS, the loss tangent ( tanδ ) of your solvent dictates its ability to convert microwave energy into heat[1]. If you are using a highly polar solvent at excessive microwave power (>200 W) without adequate stirring, the energy is absorbed unevenly. Solution: Reduce the maximum power input to 150 W, ensure the magnetic stirrer is operating at >600 RPM to distribute heat, or switch to a solvent-free system which has been shown to reduce waste and prevent solvent-induced superheating[3].

Q: My LC-MS shows a major peak corresponding to the dechlorinated byproduct (5-phenylbenzimidazole). How do I prevent this? A: The C-Cl bond at the 2-position of the benzimidazole ring is highly susceptible to nucleophilic attack or homolytic cleavage under prolonged microwave irradiation at elevated temperatures. Solution: The kinetic energy provided by temperatures >120°C overcomes the activation barrier for dechlorination. Strictly cap your reaction temperature at 100°C and limit irradiation time to under 10 minutes[4]. Microwave synthesis is highly efficient; over-irradiation is a much more common failure mode than under-irradiation[2].

Q: The cyclization step is stalling at the intermediate amide stage. What is the mechanistic cause? A: Incomplete cyclization typically results from insufficient dehydration energy. The formation of the benzimidazole core requires the elimination of water. While microwave irradiation accelerates this[4], the absence of a proper Lewis acid means the carbonyl oxygen isn't sufficiently activated to leave as water. Solution: Introduce 1 mol% of a Lewis acid catalyst like Er(OTf)₃. This coordinates with the intermediate, lowering the activation energy for the final ring-closure step, allowing complete conversion within 5-10 minutes[3].

Section 4: Diagnostic Workflow

MAOS_Optimization Start LC-MS Analysis of Crude Reaction Mixture Decision1 Is 2-chloro-5-phenyl benzimidazole >95%? Start->Decision1 Success Proceed to Aqueous Workup & Isolation Decision1->Success Yes Identify Identify Major Failure Mode Decision1->Identify No Mode1 Thermal Degradation (Charring/Tars) Identify->Mode1 Mode2 Dechlorination (Loss of 2-Cl) Identify->Mode2 Mode3 Incomplete Cyclization (Acyclic Intermediate) Identify->Mode3 Action1 Reduce MW Power (<200W) Increase Stir Rate Mode1->Action1 Action2 Lower Temp to 100°C Limit Time to 5-8 min Mode2->Action2 Action3 Add Lewis Acid (Er(OTf)3) or Increase Temp to 120°C Mode3->Action3

Diagnostic workflow for troubleshooting microwave-assisted benzimidazole synthesis.

References
  • Javier MR (2025). Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. Journal of Molecular Pharmaceutics & Organic Process Research. 1

  • Rao A, et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkivoc. 2

  • Shah D, et al. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publishers. 4

  • (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules / PMC.3

Sources

Optimization

Technical Support Center: Purification of 1H-BENZIMIDAZOLE, 2-CHLORO-5-PHENYL-

Welcome to the Technical Support and Troubleshooting Center for 1H-Benzimidazole, 2-chloro-5-phenyl- (CAS: 863222-23-5). As a highly versatile electrophilic building block, this compound is heavily utilized in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1H-Benzimidazole, 2-chloro-5-phenyl- (CAS: 863222-23-5). As a highly versatile electrophilic building block, this compound is heavily utilized in medicinal chemistry and drug development for synthesizing 2-amino, 2-alkoxy, and 2-thio-substituted benzimidazoles via cross-coupling and nucleophilic aromatic substitution (SNAr)[1][2].

However, the very reactivity that makes this intermediate valuable also makes its purification uniquely challenging. The C2-chlorine atom is highly activated, rendering the molecule susceptible to hydrolysis and thermal degradation if recrystallized under improper solvent conditions[1][3]. This guide provides a self-validating, causality-driven methodology to ensure high-purity recovery without compromising the structural integrity of the molecule.

Physicochemical Profile & Solvent Selection

Before initiating purification, it is critical to understand the thermodynamic and reactive boundaries of the compound. Benzimidazoles are amphoteric (acting as both weak acids and weak bases)[4], meaning solvent pH and polarity drastically dictate their stability.

PropertyValueCausality / Experimental Implication
Molecular Formula C13H9ClN2Highly aromatic; prone to strong π-π stacking and lattice trapping.
Molecular Weight 228.68 g/mol Requires precise solvent-to-solute ratio calculations to avoid oiling out.
pKa (approx.) ~11.5 (NH), ~4.0 (N)Amphoteric nature[4]; strictly avoid highly acidic or basic solvents.
Chemical Reactivity High SNAr susceptibilityAvoid prolonged heating in protic/nucleophilic solvents (e.g., Water, MeOH)[3].
Optimal Solvents EtOAc / HexaneAprotic systems prevent C2-chloro hydrolysis while providing a steep solubility curve[5].
Standard Recrystallization Protocol (Self-Validating System)

To completely bypass the risk of C2-hydrolysis, this protocol utilizes a strictly aprotic solvent system (Ethyl Acetate as the "good" solvent and Hexane as the "anti-solvent").

Step 1: Hot Dissolution Suspend the crude 1H-benzimidazole, 2-chloro-5-phenyl- in a minimal volume of ethyl acetate (EtOAc) in a round-bottom flask. Heat to 60–65°C using a water bath with continuous stirring.

  • Causality: EtOAc provides sufficient polarity to disrupt the strong intermolecular hydrogen bonding of the benzimidazole NH group[4] without acting as a nucleophile against the C2-position.

Step 2: Decolorization (Optional) If the crude solution is dark brown or black, add 5% w/w activated charcoal (Darco). Stir at 65°C for 10 minutes.

  • Causality: Charcoal adsorbs high-molecular-weight polymeric impurities and oxidized transition metals left over from upstream POCl3 chlorination steps.

Step 3: Hot Filtration (Validation Checkpoint) Filter the hot solution rapidly through a pre-warmed pad of Celite into a clean, heated Erlenmeyer flask.

  • Self-Validation: Inspect the filtrate. It must be perfectly clear and pale yellow. If fine black particulates remain, the Celite pad was compromised; refilter immediately before proceeding.

Step 4: Anti-Solvent Addition Maintain the filtrate at 60°C. Slowly add warm hexane dropwise until a faint, persistent cloudiness (turbidity) is observed in the solution.

  • Causality: Hexane lowers the bulk dielectric constant of the medium. Stopping at the exact point of persistent turbidity ensures the solution has reached its precise thermodynamic point of supersaturation.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Causality: A slow cooling ramp allows the thermodynamic crystal lattice to form perfectly, excluding impurities. Rapid cooling traps impurities and causes liquid-liquid phase separation (oiling out).

Step 6: Isolation & Drying Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a cold mixture of EtOAc/Hexane (1:4). Dry in a vacuum oven (< 10 mbar) at 45°C overnight.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture.

  • Causality: You likely added the hexane too quickly, or the initial EtOAc volume was too low, creating a highly supersaturated state that crashed out as a liquid rather than nucleating as a solid.

  • Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more EtOAc to lower the overall concentration. Cool the solution much more slowly. Pro-Tip: Introduce a "seed crystal" of pure 2-chloro-5-phenyl-1H-benzimidazole when the solution is just slightly above room temperature (in the metastable zone) to force heterogeneous nucleation.

Q: I recovered my product with high yield, but LC-MS/NMR shows a significant impurity with a missing 2-chloro signal and a new mass corresponding to [M-Cl+OH]. What happened? A: Your product underwent hydrolysis via Nucleophilic Aromatic Substitution (SNAr)[1][3].

  • Causality: The C2-position of the benzimidazole ring is highly electron-deficient due to the adjacent nitrogen atoms and the electron-withdrawing chlorine. If you attempted recrystallization in a protic solvent (like aqueous ethanol) and heated it for a prolonged period, the solvent (or trace water) acted as a nucleophile, displacing the chloride ion[2]. This forms the undesired 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one derivative.

  • Solution: Never reflux 2-chlorobenzimidazoles in aqueous/alcoholic solvents for extended periods[5][6]. Switch to the strictly aprotic EtOAc/Hexane protocol described above.

Q: The isolated crystals are slightly sticky and have a lower melting point than expected. Is it solvent trapping? A: Yes, benzimidazoles are notorious for forming solvates or trapping solvent within their crystal lattice due to their planar structure and hydrogen-bonding capabilities[4].

  • Causality: Rapid crystallization traps mother liquor inside the crystal defects.

  • Solution: Ensure you are drying the product in a high-vacuum oven at 45-50°C for at least 12 hours. If the problem persists, you must redissolve and perform a slower cooling ramp (Step 5) to ensure a defect-free crystal lattice.

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude 2-Chloro-5-phenyl- 1H-benzimidazole Dissolve Dissolve in Hot EtOAc (Minimal Volume) Crude->Dissolve Charcoal Optional: Activated Charcoal (Remove Color) Dissolve->Charcoal HotFilter Hot Filtration via Celite (Remove Insolubles) Charcoal->HotFilter AntiSolvent Add Warm Hexane (Until Turbid) HotFilter->AntiSolvent Cooling Controlled Cooling (RT to 4°C) AntiSolvent->Cooling Decision Did the product oil out? Cooling->Decision OilOut Reheat, add EtOAc, cool slowly & seed Decision->OilOut Yes Filter Vacuum Filtration & Cold Wash Decision->Filter No OilOut->Cooling Dry Vacuum Drying (40-50°C) Filter->Dry Pure Pure 2-Chloro-5-phenyl- 1H-benzimidazole Dry->Pure

Recrystallization workflow for 2-chloro-5-phenyl-1H-benzimidazole.

References
  • 2-Chlorobenzimidazole chemical structure and properties - Benchchem -
  • CAS 4857-06-1: 2-Chlorobenzimidazole - CymitQuimica -
  • Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals -
  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles - Journal of Medicinal Chemistry (ACS) -
  • Synthesis and antimicrobial activity of some novel N‐substituted benzimidazoles - European Journal of Chemistry -
  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide deriv

Sources

Troubleshooting

Technical Support Center: 2-Chloro-5-phenyl-1H-benzimidazole Stability &amp; Storage

Welcome to the technical support and troubleshooting guide for 2-chloro-5-phenyl-1H-benzimidazole . This guide is engineered for research scientists and drug development professionals who require strict preservation of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2-chloro-5-phenyl-1H-benzimidazole . This guide is engineered for research scientists and drug development professionals who require strict preservation of this highly reactive pharmaceutical intermediate.

Mechanistic Insight: The Vulnerability of the C2-Position

To prevent degradation, one must first understand the causality behind it. 2-chloro-5-phenyl-1H-benzimidazole is a highly versatile intermediate precisely because the 2-chloro position is primed for nucleophilic aromatic substitution ( SN​Ar )[1].

The two adjacent electronegative nitrogen atoms in the imidazole ring withdraw electron density from the C2 carbon via inductive and resonance effects, making it highly electrophilic[1]. While this is ideal for synthesizing complex derivatives, it is a critical vulnerability during storage. When exposed to ambient humidity, water molecules act as nucleophiles. The chloride ion is displaced, yielding a 2-hydroxybenzimidazole intermediate that rapidly undergoes keto-enol tautomerization to form the thermodynamically stable 5-phenyl-1H-benzimidazol-2(3H)-one. This hydrolytic degradation completely abolishes the compound's reactivity for downstream assays[2].

DegradationPathway A 2-chloro-5-phenyl-1H-benzimidazole (Intact Active API) C Tetrahedral Intermediate A->C + H2O B H2O / Moisture (Nucleophilic Attack) B->C Catalyzes D 5-phenyl-1H-benzimidazol-2-ol (Enol Intermediate) C->D - HCl E 5-phenyl-1H-benzimidazol-2(3H)-one (Degraded Keto Tautomer) D->E Tautomerization

Hydrolytic degradation pathway of 2-chloro-5-phenyl-1H-benzimidazole via nucleophilic substitution.

Storage Guidelines & Shelf-Life Data

Quantitative data regarding the stability of 2-chlorobenzimidazole derivatives dictates strict environmental controls[3]. Below is the validated matrix for optimal storage.

Physical StateOptimal TemperatureContainer SpecificationsAtmospheric ControlExpected Shelf-Life
Solid Powder < 15°C (4°C ideal)Amber Glass, tightly sealedDesiccated (Argon/N₂ preferred)Up to 3 years
Stock Solution (Anhydrous DMSO)-80°COpaque/Foil-wrapped cryovialsArgon/N₂ headspace overlay6 months[3]
Stock Solution (Anhydrous DMSO)-20°COpaque/Foil-wrapped cryovialsArgon/N₂ headspace overlay1 month[3]
Working Solution (Aqueous/Buffer)4°C or RTStandard microcentrifuge tubesAmbientPrepare fresh, use same day[3]

Troubleshooting & FAQs

Q: Why did my stock solution lose its cross-coupling reactivity over time? A: Your solvent (e.g., DMSO or DMF) likely absorbed atmospheric moisture. Because the 2-chloro position is an excellent leaving group, water acts as a nucleophile and displaces the chloride ion[1]. This hydrolysis converts your active API into an inert benzimidazol-2-one derivative, rendering it useless for substitution reactions. Always use anhydrous, molecular-sieve-dried solvents.

Q: Can I store bulk powder in the refrigerator (4°C) without a desiccator? A: No. While storing at cool temperatures (<15°C) is recommended[2], refrigerators have high relative humidity. If you store the vial without a desiccator, condensation will form instantly on the inner walls when you remove the cold vial into a warmer room. Always store the primary container inside a sealed desiccator (containing Drierite or silica gel) within the refrigerator, and allow the entire desiccator to reach room temperature before opening.

Q: What happens if the compound is exposed to light or oxidizing agents? A: 2-chlorobenzimidazole derivatives are incompatible with strong oxidizing agents[4]. Oxidation can lead to N-oxidation or ring-cleavage, releasing hazardous decomposition gases like nitrogen oxides ( NOx​ ) and hydrogen chloride[5]. Photolytic degradation accelerates these pathways. Always store the compound in a dark place or use amber/foil-wrapped containers[6].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow the workflow below to prepare your solutions, and use the LC-MS protocol to verify that your storage conditions have not compromised the compound.

Workflow Step1 1. Equilibrate to RT in Desiccator Step2 2. Weigh & Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Single-Use Vials Step2->Step3 Step4 4. Purge Headspace with Argon/N2 Step3->Step4 Step5 5. Store at -80°C (Dark Environment) Step4->Step5

Step-by-step workflow for the preparation and cryogenic storage of anhydrous stock solutions.

Protocol A: Preparation and Cryopreservation of Anhydrous Stock Solutions
  • Equilibration: Remove the desiccator containing the 2-chloro-5-phenyl-1H-benzimidazole powder from the 4°C refrigerator. Allow it to sit for 30 minutes to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Rapidly weigh the required mass in a low-humidity environment (ideally a glove box or under a dry nitrogen stream).

  • Dissolution: Dissolve the powder in anhydrous, molecular-sieve-dried DMSO to your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the solution into single-use, opaque cryovials. Do not subject the main stock to freeze-thaw cycles , as condensation introduced during thawing will rapidly hydrolyze the compound.

  • Inert Overlay: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas to displace oxygen and ambient moisture.

  • Storage: Cap tightly and transfer immediately to a -80°C freezer. Use within 6 months[3].

Protocol B: Self-Validating Purity Check via LC-MS

Before utilizing a stored aliquot for critical in vitro or in vivo assays, validate its integrity:

  • Dilute a 5 µL aliquot of the stored stock solution into 995 µL of LC-MS grade Acetonitrile.

  • Inject 1 µL onto a C18 reverse-phase column.

  • Elute using a standard gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Monitor the MS trace in positive ion mode.

  • Validation Criterion: The intact 2-chloro-5-phenyl-1H-benzimidazole will appear at an m/z of ~229 [M+H]+ . If hydrolytic degradation has occurred due to poor storage, a secondary peak at m/z ~211 [M+H]+ will appear, corresponding to the degraded benzimidazol-2(3H)-one derivative. A purity integration of >98% validates your storage integrity[7].

Sources

Reference Data & Comparative Studies

Validation

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- vs 2-chloro-1H-benzimidazole reactivity

An in-depth reactivity profiling and experimental comparison between 2-chloro-1H-benzimidazole and its functionalized derivative, 2-chloro-5-phenyl-1H-benzimidazole , reveals critical distinctions in their synthetic util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth reactivity profiling and experimental comparison between 2-chloro-1H-benzimidazole and its functionalized derivative, 2-chloro-5-phenyl-1H-benzimidazole , reveals critical distinctions in their synthetic utility. As a privileged scaffold in medicinal chemistry, the 2-chlorobenzimidazole core serves as a highly versatile electrophile. However, the introduction of a 5-phenyl substituent fundamentally alters the physicochemical properties, solvent compatibility, and subtle electronic landscape of the molecule.

This guide provides a comprehensive mechanistic analysis and self-validating experimental protocols to help researchers optimize Nucleophilic Aromatic Substitution (S N​ Ar) and transition-metal-catalyzed cross-coupling workflows for both substrates.

Mechanistic Causality: Electronic & Steric Influences

To master the reactivity of these compounds, one must understand the interplay between the C2-electrophilic center and the acidic N-H proton.

The Base-Case: 2-Chloro-1H-benzimidazole The unsubstituted 2-chloro-1H-benzimidazole possesses an acidic N-H group with a pK a​ of approximately 9.81[1]. S N​ Ar reactions typically require basic conditions to neutralize the generated HCl byproduct. However, in the presence of a base, the benzimidazole core is rapidly deprotonated to form a benzimidazolide anion [2]. This delocalized, negatively charged system is highly electron-rich, which severely deactivates the C2 position toward nucleophilic attack. Consequently, displacing the C2-chloride with amines or alkoxides requires overcoming a massive activation energy barrier, often necessitating harsh thermal conditions (>100 °C), microwave irradiation, or high-pressure systems[3]. Alternatively, pre-protecting the N-H group (e.g., with a Boc or Benzyl group) prevents anion formation and restores the electrophilicity of the C2 position[4].

The Functionalized Case: 2-Chloro-5-phenyl-1H-benzimidazole The addition of a phenyl ring at the 5-position introduces two critical modifications:

  • Electronic Delocalization: The extended π -conjugation subtly stabilizes the benzimidazolide anion formed under basic conditions. While it does not completely negate the deactivation of the C2 position, the inductive electron-withdrawing nature of the phenyl ring slightly enhances the electrophilicity of the C2 carbon compared to the unsubstituted parent.

  • Lipophilicity and Solvation (The Dominant Effect): The 5-phenyl group drastically increases the lipophilicity of the scaffold. While 2-chloro-1H-benzimidazole is poorly soluble in non-polar organics, the 5-phenyl derivative exhibits excellent solubility in solvents like toluene, 1,4-dioxane, and THF. In palladium-catalyzed cross-coupling reactions (where oxidative addition into the notoriously sluggish C-Cl bond is rate-limiting), this enhanced solubility maintains a homogeneous catalytic cycle and improves interactions with bulky, lipophilic phosphine ligands (e.g., XPhos, dppf)[5].

Comparative Reactivity Profiles

The following table synthesizes the quantitative physicochemical properties and practical reactivity metrics for both substrates.

Parameter / Property2-Chloro-1H-benzimidazole2-Chloro-5-phenyl-1H-benzimidazoleMechanistic Impact & Causality
Molecular Weight 152.58 g/mol [1]228.68 g/mol Determines stoichiometric loading and mass-balance calculations.
Calculated LogP ~1.73[1]~3.52Higher LogP of the 5-phenyl analog dictates the use of less polar solvent systems (e.g., Toluene vs. DMF).
N-H pK a​ 9.81 ± 0.10[1]~9.5 (Predicted)Both readily form deactivating anions in standard S N​ Ar bases (K 2​ CO 3​ , DIPEA).
S N​ Ar Reactivity (Amination) Sluggish; requires >100 °C or high pressure[3].Moderate; requires 80–100 °C.5-phenyl slightly stabilizes the Meisenheimer intermediate via extended conjugation.
Cross-Coupling (Suzuki) Moderate yields; prone to catalyst poisoning[5].High yields; excellent homogeneity.Enhanced solubility of the 5-phenyl derivative prevents precipitation of intermediates.

Visualized Reactivity Pathways

The following diagram illustrates the divergent pathways and the mechanistic bottleneck caused by base-induced deprotonation.

ReactivityPathways Core 2-Chlorobenzimidazole (R = H or Ph) Deprotonation Base-Induced Deprotonation Core->Deprotonation Base (e.g., K2CO3) SNAr SNAr Pathway (High Temp / Pressure) Core->SNAr If N-H is Protected Coupling Cross-Coupling (Pd-Catalyzed) Core->Coupling Pd(0), Ligand, Base Anion Benzimidazolide Anion (Deactivates C2) Deprotonation->Anion Anion->SNAr Nu-, Heat (>100°C) ProdSNAr 2-Amino/Alkoxy Benzimidazole SNAr->ProdSNAr ProdCouple 2-Aryl Benzimidazole Coupling->ProdCouple

Caption: Reactivity pathways of 2-chlorobenzimidazoles highlighting the S_NAr bottleneck and cross-coupling routes.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in observational checkpoints allow the researcher to confirm mechanistic progression in real-time.

Protocol A: High-Temperature S N​ Ar with Secondary Amines

Objective: Synthesize 2-amino derivatives via direct displacement.

  • Preparation: In a heavy-walled sealed tube, combine the 2-chlorobenzimidazole substrate (1.0 equiv) and the secondary amine (e.g., morpholine or piperidine, 3.0 equiv).

    • Causality Check: Excess amine acts as both the nucleophile and the acid scavenger, avoiding the need for inorganic bases that might cause heterogeneous mixing issues.

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality Check: NMP is selected for its high boiling point and exceptional ability to solvate the transient Meisenheimer complex.

  • Thermal Activation: Seal the tube and heat to 120 °C for 12–16 hours.

    • Validation Check: Monitor via LC-MS. For 2-chloro-1H-benzimidazole, the reaction mixture will darken significantly. If conversion stalls at ~50%, the benzimidazolide anion is too stable; adding 0.5 equiv of a Lewis acid (e.g., ZnCl 2​ ) can coordinate the nitrogen and re-activate the C2 position.

  • Workup: Cool to room temperature and pour into ice water. The product should precipitate. Filter and wash with cold water to remove NMP and unreacted amine.

Workflow Step1 Charge Reagents (Sealed Tube) Step2 Add NMP & Amine Step1->Step2 Step3 Heat to 120 °C (12-16h) Step2->Step3 Step4 Aqueous Quench & Precipitation Step3->Step4 Step5 Filtration & Verification Step4->Step5

Caption: Standardized experimental workflow for S_NAr on deactivated 2-chlorobenzimidazole derivatives.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position using arylboronic acids.

  • Catalyst & Ligand Selection: In an oven-dried Schlenk flask, combine the 2-chlorobenzimidazole (1.0 equiv), arylboronic acid (1.2 equiv), K 2​ CO 3​ (2.5 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

    • Causality Check: The C-Cl bond in benzimidazoles is resistant to oxidative addition. Pd(dppf)Cl 2​ provides the necessary bite angle and electron density to force the oxidative addition step[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Substrate Divergence: For 2-chloro-1H-benzimidazole, brief sonication may be required to achieve a fine suspension. For 2-chloro-5-phenyl-1H-benzimidazole, the mixture will dissolve almost instantly into a homogeneous solution due to its higher LogP.

  • Reaction Execution: Heat to 90 °C under an argon atmosphere for 8 hours.

    • Validation Check: A successful oxidative addition and cross-coupling cycle will be indicated by the precipitation of black palladium(0) upon completion, alongside a color shift from red/orange to pale yellow/brown.

  • Purification: Filter through a short pad of Celite to remove palladium species, concentrate the filtrate, and purify via flash chromatography.

References

The following authoritative sources were utilized to ground the mechanistic claims and physicochemical data presented in this guide:

  • [4] The Journal of Organic Chemistry - ACS Publications. Light Induced C–C Coupling of 2-Chlorobenzazoles with Carbamates, Alcohols, and Ethers. Available at: [Link]

  • [2] Grokipedia. Benzimidazole - Chemical Reactivity and Acid-Base Behavior. Available at:[Link]

  • [3] National Academic Digital Library of Ethiopia. Topics in Heterocyclic Chemistry (High-pressure amino SNAr reactions). Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Chloro-5-phenyl-1H-benzimidazole: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing novel benzimidazole hybrids—such as neuropeptide Y (NPY) receptor antagonists or targeted anticancer agents—robust structural elucidation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing novel benzimidazole hybrids—such as neuropeptide Y (NPY) receptor antagonists or targeted anticancer agents—robust structural elucidation is non-negotiable. 2-Chloro-5-phenyl-1H-benzimidazole (C₁₃H₉ClN₂) serves as a critical synthetic intermediate.

This guide objectively compares the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind their distinct fragmentation pathways, this guide provides a self-validating framework for definitive structural confirmation.

Analytical Platforms: Hard vs. Soft Ionization

The choice between EI and ESI fundamentally alters the energy dynamics of ionization, dictating the resulting spectral data.

  • GC-EI-MS (Hard Ionization): Utilizing a 70 eV electron beam, EI transfers immense excess energy to the volatilized molecule. This energy far exceeds the ionization potential (typically 7–10 eV) and chemical bond energies (3–5 eV) of the benzimidazole. The result is a highly reproducible, library-matchable spectrum dominated by the radical cation (M⁺•) and extensive structural fracturing[1].

  • LC-ESI-MS/MS (Soft Ionization): ESI operates at atmospheric pressure, gently adding a proton to the basic imidazole nitrogen to form an [M+H]⁺ pseudo-molecular ion. Because the internal energy transferred is minimal, the intact precursor ion dominates. Structural elucidation requires a secondary step—Collision-Induced Dissociation (CID)—where the precursor is accelerated into a neutral gas (e.g., Argon) to induce targeted fragmentation.

MS_Workflow Sample 2-Chloro-5-phenyl-1H-benzimidazole Sample Preparation GC Gas Chromatography (GC) Volatilization & Separation Sample->GC Non-polar solvent LC Liquid Chromatography (LC) Solvent Elution Sample->LC Polar solvent EI Electron Ionization (EI) Hard Ionization (70 eV) GC->EI ESI Electrospray Ionization (ESI) Soft Ionization (+ Mode) LC->ESI MS1 Single Quadrupole / TOF Full Scan (m/z 50-300) EI->MS1 MS2 Tandem MS (MS/MS) CID Fragmentation ESI->MS2 Data1 EI Mass Spectrum Rich Fragment Library MS1->Data1 Data2 ESI-MS/MS Spectrum Targeted Structural Data MS2->Data2

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS characterization.

Mechanistic Fragmentation Pathways

Understanding the why behind the mass spectrum is crucial for ruling out isobaric interferences. The fragmentation of 2-chloro-5-phenyl-1H-benzimidazole is governed by three mechanistic pillars:

A. The Isotopic Signature (Self-Validation)

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Any ion containing the intact chlorine atom will exhibit a strict 3:1 intensity ratio between the monoisotopic peak and the M+2 peak.

  • In EI-MS, the molecular ion peak (M⁺) for the parent 2-chloro-1H-benzimidazole scaffold is observed at m/z 152[2]. With the addition of the phenyl group (76 Da net addition), the M⁺• for 2-chloro-5-phenyl-1H-benzimidazole appears at m/z 228 and m/z 230 .

  • In ESI-MS (+ mode), the[M+H]⁺ precursor appears at m/z 229 and m/z 231 .

  • Analytical Causality: If a peak at m/z 228/229 lacks this 3:1 M+2 companion, the signal is an isobaric contaminant, not your target compound.

B. Dehalogenation

The carbon-chlorine bond at the 2-position of the highly conjugated benzimidazole ring is the most labile point of the molecule.

  • EI-MS: The radical cation ejects a chlorine radical (Cl•, 35 Da), yielding a stable, highly conjugated benzimidazolyl cation at m/z 193 [1].

  • ESI-MS/MS: The protonated precursor ([M+H]⁺) undergoes neutral loss of hydrochloric acid (HCl, 36 Da) during CID, also resulting in the m/z 193 product ion.

C. Imidazole Ring Cleavage (Loss of HCN)

Following dehalogenation, the core heterocycle fractures. The hallmark of benzimidazole and imidazole fragmentation is the sequential elimination of neutral hydrogen cyanide (HCN, 27 Da) molecules[1][3]. The m/z 193 cation expels HCN to form a ring-cleaved fragment at m/z 166 , which can further lose a second HCN to yield a biphenyl-like cation at m/z 139 .

Fragmentation_Pathway M_ion [M+H]+ Precursor (ESI) m/z 229 (35Cl) / 231 (37Cl) Frag_193 Benzimidazolyl Cation m/z 193 M_ion->Frag_193 Loss of HCl (-36 Da) M_EI M+• Radical Cation (EI) m/z 228 (35Cl) / 230 (37Cl) M_EI->Frag_193 Loss of Cl• (-35 Da) Frag_166 Ring Cleavage Fragment m/z 166 Frag_193->Frag_166 Loss of HCN (-27 Da) Frag_139 Biphenyl-like Cation m/z 139 Frag_166->Frag_139 Loss of HCN (-27 Da)

Consolidated mass spectrometry fragmentation pathways for 2-chloro-5-phenyl-1H-benzimidazole.

Quantitative Data Comparison

The table below summarizes the expected spectral data, contrasting the relative abundances driven by the different ionization energies of the two platforms.

Fragment Identitym/z (EI-MS)Rel. Abundance (EI)m/z (ESI-MS/MS)Rel. Abundance (ESI)Mechanistic Origin
Molecular Ion / Precursor 228 / 230High (Base Peak)229 / 231High (Precursor)Intact molecule (M⁺• or [M+H]⁺). Exhibits 3:1 isotopic ratio.
Dehalogenated Cation 193Medium193High (Base Peak)Loss of Cl• (35 Da) in EI; Loss of HCl (36 Da) in ESI.
Ring Cleavage Fragment 166Medium166MediumExpulsion of neutral HCN (27 Da) from the m/z 193 cation.
Biphenyl-like Cation 139Low139LowSequential loss of a second HCN (27 Da) molecule.
Phenyl Cation 77High77LowCleavage of the phenyl substituent from the benzimidazole core.

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate necessary blanks and system suitability tests (SST) to prevent false positives.

Protocol A: GC-EI-MS Structural Profiling

Best for: Library matching, confirming the presence of the halogen, and analyzing volatile synthetic batches.

  • System Suitability & Blank: Inject 1 µL of pure GC-grade Dichloromethane (DCM) to establish a baseline and verify the absence of column carryover.

  • Sample Preparation: Dissolve 1.0 mg of 2-chloro-5-phenyl-1H-benzimidazole in 1.0 mL of DCM. Ensure complete dissolution to prevent injector port fouling.

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Injection: 1 µL, splitless mode. Injector temperature set to 250°C to ensure rapid volatilization without thermal degradation.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization & Acquisition:

    • Source: 70 eV electron impact. Source temperature: 230°C. Causality: 70 eV matches the de Broglie wavelength of organic bonds, maximizing ionization efficiency.

    • Scan Range: Full scan m/z 50–350.

  • Validation Check: Confirm the M⁺• at m/z 228 and the M+2 at m/z 230 strictly adhere to a 3:1 ratio.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Best for: High-throughput screening, reaction monitoring in polar solvents, and trace-level quantification.

  • System Suitability & Blank: Run a gradient blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to verify the absence of background isobaric noise at m/z 229.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in the mobile phase (A:B 50:50).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 × 50 mm).

    • Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid). Flow rate: 0.4 mL/min. Causality: Formic acid acts as a proton donor, drastically enhancing ESI positive mode ionization efficiency.

  • Ionization & MS/MS Acquisition:

    • Source: Positive ESI (+ESI). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Precursor Selection: Isolate m/z 229 in Q1.

    • CID Fragmentation: Accelerate the precursor into Argon gas in Q2. Apply a Collision Energy (CE) ramp of 20–40 eV to optimize the yield of the m/z 193 and m/z 166 product ions.

  • Validation Check: Monitor the specific transition m/z 229 → 193. The presence of this transition, combined with the chromatographic retention time, provides definitive structural confirmation.

Conclusion

For the structural elucidation of 2-chloro-5-phenyl-1H-benzimidazole, GC-EI-MS provides a comprehensive, holistic view of the molecule's architecture, making it ideal for initial synthetic confirmation. Conversely, LC-ESI-MS/MS offers superior sensitivity and is the platform of choice for targeted quantification and reaction monitoring. By leveraging the mechanistic predictability of halogen loss and HCN expulsion, researchers can confidently validate their synthetic workflows.

References

  • Benchchem - 2-Chlorobenzimidazole chemical structure and properties
  • PubChem - 2-Chloro-1H-benzimidazole | C7H5ClN2 | CID 78572
  • SciSpace - Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
  • International Journal of Development Research (IJDR)

Sources

Validation

comparing biological activity of 5-phenyl vs 5-methyl benzimidazoles

Comparative Biological Activity of 5-Phenyl vs. 5-Methyl Benzimidazoles: A Structure-Activity Relationship (SAR) Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing hit-to-lead op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of 5-Phenyl vs. 5-Methyl Benzimidazoles: A Structure-Activity Relationship (SAR) Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter drug discovery programs that stall due to suboptimal substituent selection. The benzimidazole scaffold is a privileged pharmacophore, but substitution at the C-5 position fundamentally alters the molecule's electronic distribution, lipophilicity (LogP), and steric bulk.

Understanding the dichotomy between the 5-methyl and 5-phenyl substitutions is critical for rational drug design:

  • 5-Methylbenzimidazole (-CH₃): The methyl group exerts an electron-donating inductive effect (+I), which subtly increases the basicity of the imidazole nitrogens. It has a small steric footprint, allowing the molecule to fit into narrow enzyme binding pockets. It is widely utilized as a 1[1].

  • 5-Phenylbenzimidazole (-C₆H₅): The phenyl ring significantly increases the molecule's lipophilicity and steric bulk. While it can participate in highly favorable π−π stacking interactions within target active sites, its rigid, bulky nature can cause steric clashes in restricted pockets.

SAR_Pathways Core Benzimidazole Core (Privileged Scaffold) Sub5M 5-Methyl (-CH3) Low Steric Bulk, +I Effect Core->Sub5M Condensation Sub5P 5-Phenyl (-C6H5) High Steric Bulk, Lipophilic Core->Sub5P Cross-Coupling ActM Antimicrobial Targets (Narrow Binding Pockets) Sub5M->ActM High Affinity Sub5P->ActM Steric Clash ActP COX-2 Enzyme (Large Hydrophobic Pocket) Sub5P->ActP Selective Binding

SAR Logic: C-5 substitution dictates target affinity based on steric and electronic properties.

Comparative Biological Activities

Antimicrobial & Antifungal Efficacy

When targeting bacterial enzymes (such as DNA gyrase), steric bulk is often a liability. Experimental screening of triazole-linked benzimidazoles demonstrates that2[2]. The bulky phenyl group prevents the pharmacophore from deeply penetrating the narrow bacterial enzyme pockets, leading to a precipitous drop in efficacy.

Anticancer & Topoisomerase I Inhibition

Both derivatives show promise in oncology, but their binding mechanisms differ. The compact nature of the methyl group allows for precise intercalation or active-site binding. For example,3[3]. Conversely, 5-phenyl derivatives often rely on hydrophobic interactions with the DNA backbone or allosteric sites to exert cytotoxic effects.

Anti-inflammatory (COX-2 Selectivity)

In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), achieving COX-2 selectivity over COX-1 is paramount to avoiding gastrointestinal toxicity. The COX-2 active site features an extra side pocket (due to a valine substitution for isoleucine at position 523) that is absent in COX-1.4[4]. Here, the 5-phenyl substitution is vastly superior to the 5-methyl substitution.

Quantitative Data Comparison

The following table synthesizes the general pharmacological trends observed when comparing these two substituents across standard biological assays.

Pharmacological Parameter5-Methylbenzimidazole Derivatives5-Phenylbenzimidazole DerivativesMechanistic Driver
Steric Bulk (Molar Refractivity) Low (~5.6 cm³/mol)High (~25.3 cm³/mol)Subsituent Size
Antimicrobial Activity (MIC) Moderate to High (1.5 - 12.5 µg/mL)Low (>50 µg/mL)Pocket accessibility
COX-2 Selectivity Index (SI) Low (Non-selective)High (SI > 100)Exploitation of COX-2 side pocket
Topoisomerase I Inhibition High (Direct active site binding)Moderate (Allosteric/Intercalation) π−π stacking vs. steric fit

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds in your own laboratory, you must utilize self-validating assay systems. Below are the optimized protocols for evaluating these specific derivatives.

Assay_Workflow Prep Compound Library Prep (10 mM in DMSO) Dilution Serial Dilution (Aqueous Buffer + BSA) Prep->Dilution Assay1 In Vitro COX-2 Assay (Fluorometric) Dilution->Assay1 Assay2 Broth Microdilution (OD600 Measurement) Dilution->Assay2 Validation Z'-Factor Calculation (Self-Validation) Assay1->Validation Assay2->Validation Data IC50 / MIC Determination Validation->Data

Experimental workflow for biological activity validation.

Protocol 1: High-Throughput COX-2 Selectivity Assay
  • Step 1: Compound Preparation. Dissolve 5-methyl and 5-phenyl benzimidazole derivatives in 100% DMSO to create 10 mM stock solutions.

    • Causality: Benzimidazoles, particularly the highly lipophilic 5-phenyl variants, require DMSO for complete solvation. Incomplete solvation leads to false negatives.

  • Step 2: Buffer Formulation. Dilute compounds in Tris-HCl buffer (pH 8.0) containing 0.1% Bovine Serum Albumin (BSA) and 1 µM hematin. Ensure final DMSO concentration does not exceed 1%.

    • Causality: The 5-phenyl derivatives are prone to non-specific binding to polystyrene microtiter plates. BSA acts as a carrier protein to prevent compound depletion, ensuring the calculated IC₅₀ reflects true enzyme affinity.

  • Step 3: Enzyme Incubation. Add purified human recombinant COX-1 and COX-2 enzymes to separate wells. Incubate with compounds for 15 minutes at 37°C.

  • Step 4: Reaction & Readout. Add arachidonic acid and a fluorometric probe (e.g., ADHP). Measure fluorescence (Ex/Em = 535/587 nm).

    • Self-Validation: Always include Celecoxib as a positive control (expected COX-2 SI > 50) and a DMSO-only vehicle control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol 2: Broth Microdilution for Antimicrobial MIC
  • Step 1: Inoculum Preparation. Cultivate S. aureus and E. coli in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08-0.1 (0.5 McFarland standard).

  • Step 2: Serial Dilution. Perform two-fold serial dilutions of the benzimidazole compounds (from 128 µg/mL to 0.25 µg/mL) in a 96-well plate.

  • Step 3: Inoculation & Incubation. Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

    • Causality: Do not use resazurin dye for readout if testing highly conjugated 5-phenyl derivatives, as their extended π -systems can sometimes interfere with colorimetric redox indicators. Rely on strict OD₆₀₀ spectrophotometric measurements.

  • Step 4: MIC Determination. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (OD₆₀₀ < 0.05).

References

  • Title: Benzimidazole, A Versatile Analogue- A Review Source: ijppronline.com URL:[Link]

  • Title: Design, synthesis and biological activity of 4- amino-5-(Benzimidazole-1-yl) triazole Source: sciencescholar.us URL: [Link]

  • Title: Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles Source: semanticscholar.org URL: [Link]

Sources

Comparative

FT-IR spectroscopy reference data for 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-

Title: Analytical Characterization and FT-IR Comparative Guide: 2-Chloro-5-phenyl-1H-benzimidazole vs. Structural Alternatives Introduction: The Analytical Imperative In the realm of medicinal chemistry, 1H-Benzimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization and FT-IR Comparative Guide: 2-Chloro-5-phenyl-1H-benzimidazole vs. Structural Alternatives

Introduction: The Analytical Imperative

In the realm of medicinal chemistry, 1H-Benzimidazole, 2-chloro-5-phenyl- (often abbreviated as 2-C-5-P-BZI) serves as a privileged scaffold. It is frequently utilized as a critical intermediate in the synthesis of neuropeptide Y (NPY) receptor antagonists, antiparasitics, and targeted oncological agents. The dual substitution—an electron-withdrawing chlorine at the C2 position and a conjugating phenyl ring at the C5 position—imparts unique electronic and steric properties to the benzimidazole core.

For drug development professionals, verifying the structural integrity of this intermediate is non-negotiable. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for this verification. This guide objectively compares the FT-IR performance data of 2-chloro-5-phenyl-1H-benzimidazole against its structural alternatives (unsubstituted 1H-benzimidazole and 2-chlorobenzimidazole) and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Rationale: Substituent Effects on Vibrational Modes

To interpret the FT-IR spectrum of 2-C-5-P-BZI, we must understand the causality behind the vibrational shifts. The benzimidazole core is characterized by a strong, broad N-H stretching band and distinct C=N/C=C ring stretching modes [1]. However, introducing substituents alters the electron density of the ring system:

  • The C2-Chlorine Effect (Inductive Withdrawal): The highly electronegative chlorine atom exerts a strong −I (inductive) effect. This pulls electron density away from the C=N bond, increasing its force constant and shifting the C=N stretching frequency to a higher wavenumber compared to the unsubstituted core [2].

  • The C5-Phenyl Effect (Resonance Conjugation): The phenyl ring at the C5 position extends the π -conjugation system ( +M effect). This introduces new, highly diagnostic out-of-plane (OOP) C-H bending modes specific to mono-substituted benzene rings, while simultaneously broadening the aromatic C=C stretching region due to overlapping degenerate modes.

Substituent_Effects Core 1H-Benzimidazole Core N-H: ~3100-3400 cm⁻¹ C=N: ~1550 cm⁻¹ Cl_Sub 2-Chloro Substitution Inductive Effect (-I) Adds C-Cl: ~760 cm⁻¹ Shifts C=N higher Core->Cl_Sub Electrophilic shift Ph_Sub 5-Phenyl Substitution Conjugation (+M) Adds C-H OOP: ~700 cm⁻¹ Broadens aromatic region Core->Ph_Sub Pi-electron delocalization Final 2-Chloro-5-phenyl-1H-benzimidazole Complex overlap of inductive & resonance effects Cl_Sub->Final Ph_Sub->Final

Fig 1. Logical relationship of substituent effects on the FT-IR vibrational modes.

Comparative FT-IR Reference Data

To objectively evaluate the identity and purity of 2-C-5-P-BZI, it must be benchmarked against simpler structural analogs. The table below summarizes the quantitative spectral shifts observed across these compounds.

Vibrational Mode1H-Benzimidazole (Alternative A)2-Chlorobenzimidazole (Alternative B)2-Chloro-5-phenyl-1H-benzimidazole (Target)Mechanistic Rationale
N-H Stretch ~3100 - 3400 cm⁻¹ (Broad)~3150 - 3450 cm⁻¹~3150 - 3450 cm⁻¹Governed by intermolecular H-bonding; slightly sharpened in the target due to steric hindrance from the phenyl group [1].
C=N Stretch ~1550 cm⁻¹~1570 cm⁻¹~1585 cm⁻¹Inductive electron withdrawal by the C2-Cl shifts the frequency higher; phenyl conjugation adds further complexity [2].
C=C Aromatic ~1450 - 1500 cm⁻¹~1440 - 1490 cm⁻¹~1440 - 1510 cm⁻¹ (Multiple peaks)The additional phenyl ring in the target introduces new degenerate stretching modes, creating a multiplet feature.
C-Cl Stretch N/A~760 cm⁻¹~765 cm⁻¹Heavy atom vibration; highly localized and diagnostic for the C2 substitution [3].
Phenyl C-H (OOP) N/AN/A~690 cm⁻¹ & ~750 cm⁻¹Highly diagnostic out-of-plane bending bands confirming the presence of the mono-substituted 5-phenyl ring.

Data synthesized from established spectroscopic libraries and peer-reviewed characterizations of benzimidazole derivatives [1][2][3].

Self-Validating Experimental Protocol: ATR-FTIR

As a Senior Application Scientist, I strongly advocate against using traditional KBr pellets for benzimidazole derivatives unless absolutely necessary. KBr is highly hygroscopic; absorbed moisture will create a massive, broad O-H band at ~3300 cm⁻¹ that completely masks the critical N-H stretch of the benzimidazole ring.

Instead, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the gold standard. The following protocol is designed as a self-validating system —meaning each step contains an internal quality control check to ensure trustworthiness.

Step-by-Step Methodology

Step 1: System Initialization & Environmental Control

  • Action: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes prior to analysis.

  • Validation Check: Run a preliminary open-beam background scan. The water vapor rotational bands (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ bands (~2350 cm⁻¹) must be below 0.005 Absorbance Units (AU). If they exceed this, the purge is incomplete; do not proceed.

Step 2: Crystal Cleaning & Baseline Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Validation Check: Collect a new background spectrum (32 scans, 4 cm⁻¹ resolution). The resulting baseline must be perfectly flat. A deviation >0.01 AU at 2900 cm⁻¹ indicates residual organic contamination on the crystal. Reclean.

Step 3: Sample Application

  • Action: Place approximately 2–5 mg of 2-chloro-5-phenyl-1H-benzimidazole powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Causality: Intimate contact between the sample and the crystal is required because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample. Poor contact results in artificially weak spectra.

Step 4: Spectral Acquisition & Quality Control

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Validation Check: Examine the maximum peak intensity (typically the C=N or C=C stretches). The absorbance should fall between 0.1 and 0.8 AU. If the maximum absorbance is <0.05 AU, the anvil pressure is insufficient. If it is >1.0 AU, the detector may be approaching non-linearity; reduce the sample volume.

Step 5: Data Processing

  • Action: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic powders) to adjust for the wavelength-dependent penetration depth of the evanescent wave.

FTIR_Workflow A System Initialization & N2 Purge B Background Scan (Validate H2O/CO2 < 0.005 AU) A->B C Sample Application (Diamond ATR + Pressure) B->C D Spectral Acquisition (Validate Peak AU: 0.1 - 0.8) C->D E Data Processing & ATR Correction D->E

Fig 2. Self-validating FT-IR ATR workflow for benzimidazole derivatives.

Conclusion

Differentiating 2-chloro-5-phenyl-1H-benzimidazole from its precursors or degradation products relies heavily on the precise identification of the C-Cl stretch (~765 cm⁻¹) and the mono-substituted phenyl out-of-plane bends (~690 cm⁻¹ and ~750 cm⁻¹). By utilizing a moisture-free ATR-FTIR approach and adhering to self-validating system checks, researchers can ensure robust, reproducible, and highly trustworthy analytical data for their drug development pipelines.

References

  • Title: Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives Source: MDPI URL: [Link]

Validation

Benchmarking 2-Chloro-5-Phenyl Benzimidazole Derivatives in Kinase Inhibition Assays: A Comprehensive Comparison Guide

Executive Summary & Rationale Benzimidazole scaffolds are highly privileged structures in medicinal chemistry, frequently utilized as core motifs for ATP-competitive kinase inhibitors. Among these, 2-chloro-5-phenyl benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzimidazole scaffolds are highly privileged structures in medicinal chemistry, frequently utilized as core motifs for ATP-competitive kinase inhibitors. Among these, 2-chloro-5-phenyl benzimidazole (2C5P-BZI) serves as a highly versatile benchmarking scaffold. The benzimidazole core effectively mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonding.

As a Senior Application Scientist, I frequently recommend the 2C5P-BZI scaffold for early-stage drug discovery. The 5-phenyl substitution projects deep into the hydrophobic pocket II (common in kinases like FLT3, ABL1, and EGFR), enhancing target affinity[1]. Crucially, the 2-chloro moiety acts as an electrophilic handle. Rather than serving as a primary binding determinant, it allows for rapid diversification via nucleophilic aromatic substitution (SNAr) to explore the solvent-exposed interface and optimize pharmacokinetic properties[1].

This guide provides an objective, data-driven comparison of 2C5P-BZI and its derivatives against established clinical inhibitors (Staurosporine, Erlotinib, and Dasatinib), detailing the causality behind assay design and providing self-validating experimental protocols.

Mechanistic Causality: Scaffold Design & Target Engagement

When benchmarking a kinase inhibitor, understanding the spatial occupation of the ATP-binding site is paramount. The efficacy of the 2C5P-BZI scaffold relies on three distinct pharmacophoric interactions:

  • Hinge Binder: The N1/N3 atoms of the benzimidazole ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, directly competing with ATP[2].

  • Hydrophobic Pocket II: The 5-phenyl group exploits the lipophilic cavity adjacent to the ATP-binding site. Kinases with larger hydrophobic pockets (e.g., mutant FLT3-ITD and ABL1) show higher susceptibility to 5-phenyl derivatives compared to kinases with restrictive pockets[1][3].

  • Solvent Channel Exploration: The 2-chloro group is rarely left unmodified in final drug candidates due to potential reactivity. Instead, it is substituted with solubilizing groups (e.g., piperazines or morpholines) to interact with the solvent-exposed channel, drastically improving solubility and cellular permeability[1][4].

BindingModel Scaffold 2-Chloro-5-Phenyl Benzimidazole Core Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge N1/N3 Atoms Hydrophobic Hydrophobic Pocket II (Pi-Pi Stacking) Scaffold->Hydrophobic 5-Phenyl Group Solvent Solvent Exposed Region (C2 Substitution) Scaffold->Solvent 2-Chloro Handle

Logical mapping of 2-chloro-5-phenyl benzimidazole pharmacophores to kinase binding pockets.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To objectively benchmark 2C5P-BZI against alternatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Choice: Unlike traditional luminescent ATP-depletion assays (which can be skewed by ATPase contamination) or radiometric assays (which pose safety hazards), TR-FRET is a self-validating system. It relies on a ratiometric emission measurement (665 nm / 615 nm) that inherently normalizes well-to-well variations, such as compound autofluorescence, meniscus effects, or minor pipetting errors, ensuring absolute data integrity[5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 2C5P-BZI (and reference compounds like Staurosporine) in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to generate a 10-point dose-response curve[5].

  • Reaction Assembly: Transfer 100 nL of the inhibitor into an assay plate. Add 5 µL of the kinase/substrate mixture (e.g., 1 nM recombinant FLT3 or ABL1, 50 nM biotinylated peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5].

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate with the kinase. This is critical for detecting slow-binding kinetics common in benzimidazole derivatives[3].

  • Initiation: Add 5 µL of ATP (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes[5].

  • Detection & Termination: Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho antibody (donor), and a Streptavidin-labeled fluorophore (acceptor).

  • Ratiometric Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 by plotting the 665/615 nm emission ratio against the log of the inhibitor concentration using a 4-parameter logistic fit[2].

TRFRET Prep Compound Preparation (DMSO Dilution) Incubate Kinase + Substrate + Inhibitor Prep->Incubate ATP ATP Addition (Initiation) Incubate->ATP Detect TR-FRET Detection (Eu-Antibody) ATP->Detect Analyze Ratiometric Analysis (665nm / 615nm) Detect->Analyze

Step-by-step workflow of the self-validating TR-FRET kinase inhibition assay.

Quantitative Benchmarking: Performance vs. Alternatives

To contextualize the performance of the 2C5P-BZI scaffold, we compare its baseline activity and the activity of an optimized 2-amino-substituted derivative against broad-spectrum (Staurosporine) and targeted (Erlotinib, Dasatinib) inhibitors[2][1][6].

Table 1: Comparative IC50 Values (nM) Across a Kinase Panel

CompoundFLT3 (WT)ABL1EGFRCDK2
2C5P-BZI (Baseline Scaffold) 8501,2003,400>10,000
Optimized 2C5P-BZI Derivative 12458502,100
Staurosporine (Broad Control) 2538
Erlotinib (EGFR Control) >5,000>5,0001>10,000
Dasatinib (ABL1 Control) 300.880>10,000

Data Synthesis: The baseline 2C5P-BZI exhibits moderate, micromolar activity. However, substituting the 2-chloro position with a solvent-channel binding motif (Optimized Derivative) shifts the potency into the low nanomolar range for FLT3 and ABL1[1][3]. While Staurosporine is universally potent (and thus highly toxic due to off-target effects), the optimized benzimidazole demonstrates a highly favorable selectivity profile, sparing CDK2 and showing reduced affinity for EGFR compared to Erlotinib[2][6].

Cellular Signaling Impact

Inhibition at the enzymatic level must translate to cellular efficacy to be therapeutically viable. In acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) models, FLT3 and ABL1 inhibition by benzimidazole derivatives directly suppresses the phosphorylation of downstream effectors[1][3]. Specifically, the blockade of the PI3K/AKT and MEK/ERK pathways leads to G0/G1 cell-cycle arrest and the induction of apoptosis[1][3].

Pathway Inhibitor Benzimidazole Inhibitor FLT3 FLT3 / ABL1 Kinases Inhibitor->FLT3 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK MEK / ERK RAS->ERK ERK->Survival

Downstream impact of FLT3/ABL1 kinase inhibition by benzimidazole derivatives.

Conclusion

The 2-chloro-5-phenyl benzimidazole scaffold is a robust starting point for kinase inhibitor development. While the unmodified core yields only moderate baseline inhibition, its structural geometry perfectly aligns with the ATP-binding pocket. By leveraging the 2-chloro position for SNAr diversification, researchers can rapidly generate highly potent and selective inhibitors targeting clinically relevant kinases like FLT3 and ABL1, outperforming broad-spectrum alternatives in both safety and selectivity profiles.

References

  • In vitro validation of protein kinase inhibition by benzimidazole agents Source: ResearchGate URL:[Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: PMC / NIH URL:[Link]

  • Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting AML Source: White Rose Research Online / Archiv der Pharmazie URL:[Link]

  • Source: Google Patents (WO2018045956A1)

Sources

Comparative

Comprehensive Elemental Analysis Standards for 2-Chloro-5-phenyl-1H-benzimidazole Purity Validation

As a Senior Application Scientist overseeing pharmaceutical materials characterization, I approach the purity validation of halogenated heterocycles not as a routine checkbox, but as a rigorous exercise in stoichiometric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical materials characterization, I approach the purity validation of halogenated heterocycles not as a routine checkbox, but as a rigorous exercise in stoichiometric fidelity. 2-Chloro-5-phenyl-1H-benzimidazole (CAS No. 863222-23-5 [[1]]()) is a highly valuable synthetic intermediate, frequently utilized in the development of neuropeptide Y (NPY) receptor antagonists and other advanced therapeutics 2.

Because benzimidazole derivatives are prone to trapping solvents (like ethyl acetate or DMSO) within their crystal lattice and can carry over unreacted transition metals from cross-coupling reactions, relying solely on HPLC or NMR is insufficient. Rigorous elemental analysis (EA) is required to confirm the empirical formula and rule out synthetic carryover, with classical combustion methods remaining the benchmark [[3]](). The purity of synthesized benzimidazoles is routinely ascertained by comparing calculated elemental compositions against found values, demanding deviations of less than ±0.4% to pass pharmacopeial standards 4. Advanced derivatives synthesized via primary aromatic amines and 2-chloromethyl benzimidazoles rely heavily on this CHN analysis coupled with mass spectrometry for absolute structural confirmation 5.

Theoretical Stoichiometry Baseline

Before selecting an analytical method, we must establish the theoretical baseline for 2-chloro-5-phenyl-1H-benzimidazole (Molecular Formula: C₁₃H₉ClN₂; Molecular Weight: 228.68 g/mol ). Any analytical method chosen must be capable of resolving these exact mass percentages.

ElementAtomic MassAtomsTotal MassTheoretical %
Carbon (C) 12.01113156.14368.28%
Hydrogen (H) 1.00899.0723.97%
Nitrogen (N) 14.007228.01412.25%
Chlorine (Cl) 35.450135.45015.50%
Comparative Analysis of Elemental Analysis Alternatives

To objectively assess the purity of this halogenated compound, laboratories must choose between competing analytical alternatives. Below is a comparative evaluation of the leading methodologies used to characterize benzimidazole derivatives 6.

Analytical MethodTarget AnalytesAccuracy (Recovery)Precision (RSD)Limit of DetectionPrimary Advantage for 2-Chloro-5-phenyl-1H-benzimidazole
Dumas Combustion (CHN) C, H, N99.8% - 100.2%< 0.2%0.1% w/wDirect, highly precise confirmation of organic framework stoichiometry.
Schöniger Flask + IC Cl (Covalent)98.5% - 101.0%< 0.5%0.05% w/wEliminates matrix interference; specifically cleaves the C-Cl bond for halogen quantification.
HR-ICP-MS Cl, Trace Metals95.0% - 105.0%< 2.0%< 10 ppbIdeal for detecting residual transition metal catalysts (e.g., Pd/Cu) from cross-coupling.
X-Ray Fluorescence (XRF) Cl (Total)90.0% - 110.0%< 5.0%10 ppmNon-destructive, rapid screening without requiring sample digestion.
Analytical Workflow Visualization

EA_Method_Selection Sample 2-Chloro-5-phenyl-1H-benzimidazole Analytical Sample Q1 Primary Analytical Goal? Sample->Q1 M1 Empirical Formula & Bulk Purity (C, H, N) Q1->M1 Stoichiometry M2 Halogen Quantification (Cl Content) Q1->M2 Halogenation M3 Trace Catalyst/Metal Screening Q1->M3 Impurities Tech1 Dumas Combustion (TCD Detection) M1->Tech1 Tech2 Schöniger Flask + Ion Chromatography M2->Tech2 Tech3 HR-ICP-MS (Microwave Digestion) M3->Tech3

Decision matrix for selecting elemental analysis techniques for halogenated benzimidazoles.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical run must prove its own accuracy before sample data is accepted.

Protocol 1: CHN Quantification via Dumas Flash Combustion

This method confirms the bulk organic framework. Deviations >0.4% from theoretical values indicate the presence of solvates, moisture, or inorganic salts.

  • System Suitability (Self-Validation): Run a certified reference standard (e.g., Acetanilide) before and after the sample batch. Causality: This ensures the oxidation/reduction columns are not exhausted and the Thermal Conductivity Detector (TCD) response factor remains stable.

  • Step 1: Micro-weighing: Accurately weigh 1.5–2.0 mg of 2-chloro-5-phenyl-1H-benzimidazole into a combustible tin capsule. Causality: Tin undergoes a violent, exothermic oxidation during flash combustion, temporarily raising the local furnace temperature from 1,000°C to >1,800°C. This thermal spike is critical for completely fracturing the highly stable, aromatic benzimidazole ring, preventing low carbon recoveries.

  • Step 2: Flash Combustion: Drop the capsule into a quartz tube filled with WO₃ (oxidation catalyst) under a pulse of pure O₂. Causality: Converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to NOₓ.

  • Step 3: Halogen Scavenging: Pass the combustion gases through a silver wool plug. Causality: Because the compound contains 15.50% chlorine, combustion generates corrosive HCl and Cl₂ gases. If not scavenged, these halogens will poison the downstream copper reduction catalyst and skew the TCD baseline. Silver irreversibly binds the chlorine as stable AgCl.

  • Step 4: Reduction & Detection: Pass the scrubbed gases over hot copper (which reduces NOₓ to N₂ gas) and quantify the separated gases via TCD.

Protocol 2: Chlorine Quantification via Schöniger Oxygen Flask & Ion Chromatography (IC)

Standard CHN analyzers often struggle with high-halogen compounds. The Schöniger method isolates the halogen for precise quantification.

  • System Suitability (Self-Validation): Perform a blank combustion of an empty filter paper, followed by a 4-chlorobenzoic acid standard to verify recovery rates (must be 98.5% - 101.5%).

  • Step 1: Sample Encapsulation: Wrap 5.0 mg of the sample in an ashless filter paper with a protruding wick.

  • Step 2: Flask Preparation: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ to a heavy-walled Erlenmeyer flask. Flush the flask heavily with 100% O₂. Causality: The alkaline peroxide solution acts as the absorption matrix. The H₂O₂ is essential because it chemically reduces any oxidized chlorine species (such as hypochlorite or chlorate) generated during the violent combustion down to the stable chloride ion (Cl⁻), which is the only species accurately quantified by IC.

  • Step 3: Ignition: Ignite the wick and rapidly seal the flask. Causality: The pure oxygen atmosphere drives instantaneous, complete combustion, ensuring the covalent C-Cl bond on the benzimidazole ring is entirely cleaved into free gas.

  • Step 4: Absorption & IC Analysis: Shake the sealed flask vigorously for 30 minutes to ensure total gas absorption. Inject the resulting solution into an Ion Chromatograph equipped with a conductivity detector to quantify the exact Cl⁻ concentration.

Sources

Safety & Regulatory Compliance

Safety

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- proper disposal procedures

Technical Safety & Disposal Master File: 1H-BENZIMIDAZOLE, 2-CHLORO-5-PHENYL- As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just a cursory glance at a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Disposal Master File: 1H-BENZIMIDAZOLE, 2-CHLORO-5-PHENYL-

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). When managing 1H-Benzimidazole, 2-chloro-5-phenyl- , researchers are operating at the intersection of two stringent environmental and regulatory frameworks: the ecological persistence inherent to benzimidazole derivatives and the rigorous thermal destruction requirements mandated for halogenated organic compounds.

This master file provides the causality behind the safety protocols, ensuring your laboratory maintains scientific integrity, regulatory compliance, and environmental stewardship.

The Causality of Risk: Why Strict Disposal is Mandatory

To understand the disposal protocols for 2-chloro-5-phenyl-1H-benzimidazole, we must first examine its molecular behavior and environmental fate.

The Biological Mechanism (Ecotoxicity) Benzimidazoles are potent disruptors of the cellular cytoskeleton. They exert their effect by binding directly to β-tubulin subunits in fungal and invertebrate cells, preventing the polymerization of microtubules[1]. While this makes them highly effective in agricultural and pharmaceutical applications, it also means that accidental release into aquatic ecosystems leads to catastrophic mitotic arrest in non-target organisms, such as Daphnia magna and green algae[2].

The Chemical Mechanism (Thermal Stability & Halogens) The presence of the chlorine atom at the 2-position of the benzimidazole ring drastically alters the compound's waste profile. Halogenated organics cannot be disposed of in standard non-halogenated waste streams[3]. If incinerated at insufficient temperatures, the carbon-chlorine (C-Cl) bonds undergo incomplete combustion, leading to the synthesis of highly toxic, bioaccumulative polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].

G A 1H-Benzimidazole, 2-chloro-5-phenyl- Released to Environment B Cellular Uptake by Aquatic Organisms A->B C Binding to β-Tubulin Subunits B->C D Inhibition of Microtubule Polymerization C->D E Mitotic Arrest (Spindle Fiber Failure) D->E F Reproductive & Developmental Toxicity E->F

Caption: Mechanism of benzimidazole-induced aquatic toxicity via β-tubulin disruption.

Ecotoxicity & Environmental Fate Data

The following table contextualizes the environmental risk of halogenated benzimidazoles compared to their non-halogenated counterparts, validating the need for zero-drain disposal policies.

Compound ClassRepresentative ExampleAquatic Toxicity (LC50/EC50)Soil Half-Life (t½)Primary Environmental Risk
Halogenated Benzimidazoles 2-Chloro-5-phenyl-1H-benzimidazole, FuberidazoleHigh (Daphnia: < 5.0 mg/L; Algae: < 1.0 mg/L)High (88–120 days)High persistence; AhR agonistic activity; Microtubule disruption[2][5].
Non-Halogenated Benzimidazoles CarbendazimModerate (Daphnia: ~3.5 mg/L)Moderate (6–12 months)Endocrine disruption; Microtubule disruption[1].

Data synthesized from EPA and ACS ecotoxicity predictive models for benzimidazole derivatives[1][2].

Standard Operating Procedure (SOP): Laboratory Waste Management

To ensure self-validating safety, every step of this protocol is designed to prevent the accidental mixing of incompatible waste streams and to guarantee ultimate thermal destruction.

Phase 1: Segregation & Containment
  • Verify Waste Stream Designation: Any liquid or solid waste containing >0.1% of 1H-Benzimidazole, 2-chloro-5-phenyl- MUST be classified strictly as Halogenated Organic Waste [6].

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Scientific Rationale: Halogenated compounds can slowly degrade certain low-density plastics or unlined metal drums over time, especially if trace moisture leads to the formation of hydrochloric acid (HCl)[7].

  • Volume Management: Never fill waste containers beyond 75% capacity. This provides necessary headspace for vapor expansion and prevents over-pressurization during ambient temperature fluctuations[7].

Phase 2: Labeling & Storage
  • Apply RCRA Labeling: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Waste - Contains 2-Chloro-5-phenyl-1H-benzimidazole."

  • Isolate from Incompatibles: Store the sealed container in a secondary containment tray within a vented, flammable storage cabinet. Keep strictly isolated from strong oxidizers, strong acids, and alkali metals[7].

Phase 3: Final Destruction (Facility Level)
  • Transfer to EHS: Coordinate with your Environmental Health and Safety (EHS) department for pickup via a licensed RCRA waste transporter.

  • Thermal Destruction Parameters: The waste must be routed to a commercial hazardous waste incinerator capable of High-Temperature Rotary Kiln Incineration (>1,000°C). The facility must be equipped with caustic scrubbers (e.g., sodium hydroxide spray) to neutralize the corrosive HCl gas generated during the cleavage of the C-Cl bond[4][8].

G Start Waste Generation: 2-Chloro-5-phenyl- benzimidazole Segregate Segregate strictly as Halogenated Organic Waste Start->Segregate Contain Store in HDPE/Glass (Max 75% Capacity) Segregate->Contain Label Label: Toxic, Halogenated, EPA Listed Contain->Label Transport Transfer via Licensed RCRA Transporter Label->Transport Incinerate Rotary Kiln Incineration (>1000°C) Transport->Incinerate Scrub Caustic Scrubbing (Neutralize HCl Gas) Incinerate->Scrub

Caption: Standard operating procedure for the containment and thermal destruction of halogenated benzimidazoles.

Regulatory Compliance & Export Controls

For drug development professionals scaling up synthesis or coordinating multi-national trials, be aware that halogenated benzimidazoles are closely monitored by federal agencies:

  • EPA TSCA Section 12(b): Halogenated benzimidazoles (generic) fall under specific export notification requirements. Any person intending to export this chemical substance must notify the EPA under Section 12(b) of the Toxic Substances Control Act[9][10].

  • 40 CFR 721.10015: This specific section of the Code of Federal Regulations outlines the Significant New Use Rules (SNUR) for halogenated benzimidazoles, dictating strict recordkeeping for industrial, commercial, and disposal activities to prevent unregulated release into surface waters[11][12].

References

  • Environmental Protection Agency (EPA). (2020). Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 721 -- Significant New Uses of Chemical Substances. Retrieved from

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

  • American Chemical Society (ACS). (2024). Prediction of Potential Risk for Ten Azole and Benzimidazole Fungicides with the Aryl Hydrocarbon Receptor Agonistic Activity to Aquatic Ecosystems. Environmental Science & Technology. Retrieved from

  • BenchChem. (2025). A Comparative Analysis of the Environmental Impact of Carbendazim and Other Benzimidazoles. Retrieved from

Sources

Handling

Personal protective equipment for handling 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-

Handling 1H-BENZIMIDAZOLE, 2-CHLORO-5-PHENYL- (CAS: 863222-23-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a privileged scaffold in drug discovery, benzimidazole derivatives are ubiqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1H-BENZIMIDAZOLE, 2-CHLORO-5-PHENYL- (CAS: 863222-23-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a privileged scaffold in drug discovery, benzimidazole derivatives are ubiquitous, but the specific substitution pattern of this molecule introduces unique physicochemical risks.

This guide provides researchers and drug development professionals with an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Quantitative Hazard Profile

Before selecting PPE, we must understand the quantitative and qualitative hazards of the material. The table below summarizes the critical safety data for 1H-Benzimidazole, 2-chloro-5-phenyl- [1].

Property / Hazard ClassData / ClassificationMechanistic Implication
CAS Number 863222-23-5Unique identifier for SDS tracking and inventory control.
Molecular Weight 228.68 g/mol Fine powder; highly susceptible to static aerosolization.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict hygiene and containment.
Skin Irritation Category 2 (H315)Causes skin irritation; requires lipophilic barrier protection.
Eye Irritation Category 2A (H319)Causes serious eye irritation; mandates splash/dust goggles.
STOT SE (Respiratory) Category 3 (H335)Respiratory tract irritant; mandates engineering controls (fume hood).

Mechanistic Rationale for PPE Selection

Safety protocols should never be followed blindly; they must be understood at the molecular level. The hazards of 1H-Benzimidazole, 2-chloro-5-phenyl- are driven by two structural features:

  • The 2-Chloro Electrophile: The carbon at the C2 position of the benzimidazole ring is highly electron-deficient and susceptible to nucleophilic aromatic substitution ( SN​Ar ). If the dust contacts the skin or mucous membranes, it can react covalently with nucleophilic residues (e.g., cysteine thiols or lysine amines) on biological proteins, triggering contact dermatitis and severe irritation [2].

  • The 5-Phenyl Lipophilicity: The addition of the phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to penetrate the lipid-rich stratum corneum of the skin much faster than an unsubstituted benzimidazole.

Required PPE System:

  • Hand Protection: Standard latex is insufficient due to the compound's lipophilicity. Nitrile gloves (minimum 4 mil thickness) are mandatory. A double-gloving strategy is required to create a self-validating sterile barrier: if the outer glove is contaminated during weighing, it can be shed immediately without exposing the skin.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles . Safety glasses with side shields are inadequate because they do not form a seal against airborne dust particulates (H319).

  • Body Protection: A fully buttoned, flame-resistant cotton lab coat with knit cuffs to prevent wrist exposure.

  • Respiratory/Engineering Controls: Must be handled exclusively inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a calibrated face velocity of 80–100 fpm to mitigate respiratory irritation (H335).

Operational Workflow: Step-by-Step Handling Protocol

To prevent accidental exposure and ensure experimental integrity, follow this step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational and clear of clutter.

  • Line the working surface with a disposable, anti-static bench pad to capture micro-spills.

Step 2: Aseptic PPE Donning

  • Don the lab coat and secure all buttons.

  • Apply the base layer of nitrile gloves, ensuring they cover the knit cuffs of the lab coat.

  • Apply the secondary (outer) layer of nitrile gloves.

  • Don chemical splash goggles.

Step 3: Static Mitigation & Weighing

  • Causality Check: Fine organic powders hold static charges, causing them to "jump" and aerosolize when manipulated with metal spatulas.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula before opening the reagent bottle.

  • Carefully unseal the reagent bottle inside the hood and transfer the required mass.

Step 4: Containment & De-gowning

  • Immediately cap the reagent bottle.

  • Transfer the weighed solid directly into the reaction vessel and seal it before removing it from the hood.

  • Remove the outer contaminated gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands after removing the inner gloves.

HandlingWorkflow Start Verify SDS CAS: 863222-23-5 PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Reaction Seal in Reaction Vessel Weigh->Reaction Decon Decontaminate Surfaces & Tools Reaction->Decon

Operational workflow for the safe handling and weighing of 2-Chloro-5-phenyl-1H-benzimidazole.

Spill Response and Waste Disposal Plan

Benzimidazole derivatives exhibit high environmental persistence and moderate-to-high toxicity to aquatic organisms (e.g., Ceriodaphnia dubia) [3]. Under no circumstances should this compound, or any solutions containing it, be disposed of down the laboratory drain [4].

Step-by-Step Spill Cleanup Protocol:

  • Containment: If a solid spill occurs, do not sweep it dry , as this will aerosolize the irritant dust.

  • Dampening: Cover the spilled powder with absorbent paper towels dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.

  • Collection: Carefully scoop the damp mass using a disposable plastic scraper and place it into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a solvent-soaked rag, followed by a wash with mild detergent and water to hydrolyze any residual reactive 2-chloro species.

Waste Segregation Logic:

  • Solid Waste: All contaminated bench pads, outer gloves, empty reagent vials, and spill cleanup materials must be placed in a designated, puncture-proof "Solid Hazardous Waste" bin destined for high-temperature incineration [4].

  • Liquid Waste: If the compound is dissolved for biological assays (e.g., in DMSO) or chemical synthesis (e.g., in DMF or DCM), the waste must be segregated into "Halogenated" or "Non-Halogenated" liquid waste carboys based on the primary solvent. The waste ticket must explicitly list "1H-Benzimidazole, 2-chloro-5-phenyl-" as a toxic/irritant constituent.

WasteDisposal WasteGen Waste Generation (Solid or Liquid) Decision Waste Type? WasteGen->Decision Solid Solid Waste (Contaminated PPE/Vials) Decision->Solid Solid Liquid Liquid Waste (Solvent + Compound) Decision->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin LiquidBin Halogenated/Non-Halogenated Solvent Waste Liquid->LiquidBin Label Label as Toxic/Irritant (EPA/Local Regs) SolidBin->Label LiquidBin->Label

Decision tree for the segregation and disposal of benzimidazole-contaminated laboratory waste.

References

  • EvitaChem Product Catalog.1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- (CAS No.: 863222-23-5).
  • BLD Pharm.Safety Data and Hazard Statements for 2-Chloro-1H-benzo[d]imidazole derivatives.
  • State Scientific and Technical Library of Ukraine.Evaluation of toxicity of benzimidazole derivatives and their effect on functional parameters of Ceriodaphnia dubia.
  • University of New South Wales (UNSW).Laboratory Hazardous Waste Disposal Guideline – HS321.
© Copyright 2026 BenchChem. All Rights Reserved.